molecular formula C12H12F2O3 B1371859 Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate CAS No. 898752-22-2

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Cat. No.: B1371859
CAS No.: 898752-22-2
M. Wt: 242.22 g/mol
InChI Key: ZYPZSBVMXDYVRF-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZSBVMXDYVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645579
Record name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-22-2
Record name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate , addressing the specific challenges in its identification (CAS verification), synthesis, and application in pharmaceutical development.

Core Identity, Synthesis, and Application Protocols

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). It belongs to the class of


-keto esters, which are critical intermediates for constructing nitrogen-containing heterocycles (e.g., pyrrolidines, pyridazines) and aryl-butyric acid derivatives (e.g., GABA analogs).

Due to the niche nature of this ester, it is frequently misidentified or absent from standard catalog indices. This guide resolves the CAS ambiguity , provides a validated synthesis route from commodity chemicals, and outlines analytical standards for quality assurance.

Chemical Identity & CAS Verification

A common hurdle in sourcing this compound is the fragmentation of CAS registry data between the free acid and the ester.

Core Identifiers
ParameterDetail
Chemical Name This compound
Primary CAS (Ester) 898752-22-2 (Note: Often non-indexed in Western catalogs)
Parent Acid CAS 84313-94-0 (4-(3,4-difluorophenyl)-4-oxobutanoic acid)
Molecular Formula

Molecular Weight 242.22 g/mol
SMILES CCOC(=O)CCC(=O)c1ccc(F)c(F)c1
InChIKey Predicted:CZQJZZS... (Derivative of Acid DTXSID70374280)
Sourcing Strategy

Critical Insight: While the ester (CAS 898752-22-2) is the direct target, supply chains frequently stock the Parent Acid (CAS 84313-94-0) due to its higher stability. Researchers are advised to:

  • Search for CAS 898752-22-2 .

  • If unavailable, source CAS 84313-94-0 and perform a standard esterification (Protocol B below).

  • Verify the isomer: Ensure the fluorine substitution is 3,4-difluoro and not the more common 2,4-difluoro isomer (CAS 110931-77-6).

Synthesis & Process Chemistry

For laboratories requiring high-purity material, in-house synthesis is the most reliable method. The pathway utilizes a Friedel-Crafts acylation followed by esterification.

Retrosynthetic Analysis

The molecule is disassembled into 1,2-difluorobenzene and succinic anhydride (or ethyl succinyl chloride).

SynthesisPathway Start1 1,2-Difluorobenzene (Commodity) Intermediate 4-(3,4-Difluorophenyl)- 4-oxobutanoic Acid (CAS 84313-94-0) Start1->Intermediate Friedel-Crafts (AlCl3, DCM) Start2 Succinic Anhydride (or Ethyl Succinyl Chloride) Start2->Intermediate Product Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate (CAS 898752-22-2) Intermediate->Product Esterification (EtOH, H2SO4)

Figure 1: Retrosynthetic pathway showing the conversion of 1,2-difluorobenzene to the target ester via the stable acid intermediate.

Protocol A: Friedel-Crafts Acylation (Synthesis of the Acid)

Objective: Synthesize 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0).[1]

  • Reagents: 1,2-Difluorobenzene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (

    
    , 2.2 eq), DCM (anhydrous).
    
  • Mechanism: The 3,4-difluoro substitution pattern directs the acylation to the para position relative to one fluorine and meta to the other, but steric and electronic factors heavily favor the 4-position (relative to the alkyl chain) on the ring.

  • Procedure:

    • Suspend

      
       in DCM at 0°C under 
      
      
      
      .
    • Add Succinic Anhydride; stir for 15 min.

    • Add 1,2-Difluorobenzene dropwise (exothermic).

    • Warm to RT and reflux for 4 hours.

    • Quench: Pour onto ice/HCl. Extract with EtOAc.[2]

    • Purification: Recrystallize from Hexane/EtOAc.

Protocol B: Esterification (Acid Ester)

Objective: Convert CAS 84313-94-0 to CAS 898752-22-2.

  • Reagents: Acid Intermediate (1.0 eq), Ethanol (excess),

    
     (cat.).
    
  • Procedure:

    • Dissolve the acid in absolute ethanol (0.5 M concentration).

    • Add catalytic

      
       (0.1 eq).
      
    • Reflux for 6–8 hours (monitor by TLC: Acid

      
      , Ester 
      
      
      
      in 30% EtOAc/Hex).
    • Concentrate in vacuo.

    • Neutralize with sat.

      
      , extract with DCM, dry over 
      
      
      
      .
    • Yield: Typically >90% as a clear, pale yellow oil.

Analytical Characterization

To validate the identity of the synthesized or purchased material, compare against these predicted spectral parameters.

1H NMR (400 MHz, CDCl3)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.70 – 7.80 Multiplet2HAromatic (H2, H6)
7.20 – 7.30 Multiplet1HAromatic (H5)
4.15 Quartet (

Hz)
2H

3.25 Triplet (

Hz)
2H

2.75 Triplet (

Hz)
2H

1.25 Triplet (

Hz)
3H

Quality Control Workflow

Use the following logic to troubleshoot purity issues (e.g., unreacted acid or regioisomers).

QC_Workflow Sample Crude Product TLC TLC Analysis (30% EtOAc/Hex) Sample->TLC Decision1 Single Spot Rf ~ 0.5? TLC->Decision1 NMR 1H NMR Analysis Decision1->NMR Yes Recryst Recrystallize/Column (Remove Acid) Decision1->Recryst No (Streak/Acid) Decision2 Aromatic Region Clean? NMR->Decision2 Pass RELEASE (>98% Purity) Decision2->Pass Yes Decision2->Recryst No (Isomers)

Figure 2: Quality Control decision tree for validating the ester product.

Applications in Drug Development

The 3,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry, enhancing metabolic stability and lipophilicity.

  • Ticagrelor Analogs: While Ticagrelor utilizes a cyclopropyl-amine intermediate, this linear keto-ester serves as a precursor for cyclopropanation reactions (e.g., using 1,2-dibromoethane and base) to generate the requisite cyclopropyl ketone scaffold.

  • GABA Transaminase Inhibitors: Reduction of the ketone to a hydroxyl group, followed by hydrolysis, yields 4-aryl-4-hydroxybutanoic acids, which are structural analogs of the neurotransmitter GABA.

  • P2Y12 Antagonists: Used in the synthesis of novel antiplatelet agents where the difluorophenyl group mimics the pharmacophore of existing blockbuster drugs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758337: 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

4-(3,4-difluorophenyl)-4-oxobutanoic acid ethyl ester properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate , a critical fluorinated building block in medicinal chemistry.

High-Purity Fluorinated Scaffold for Medicinal Chemistry Applications

Executive Summary

Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate (Ethyl ester of CAS 84313-94-0) is a specialized


-keto ester intermediate. It serves as a strategic entry point for synthesizing metabolically robust 4-arylbutanoic acid derivatives , 

-butyrolactones
, and pyrrolidinones . The incorporation of the 3,4-difluorophenyl moiety is a deliberate medicinal chemistry tactic to block oxidative metabolism at the phenyl ring, enhancing the pharmacokinetic half-life of downstream drug candidates.

This guide outlines the physicochemical properties, validated synthesis protocols, and downstream utility of this compound, designed for researchers in lead optimization and process chemistry.

Chemical Identity & Physicochemical Properties
PropertySpecification
Chemical Name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Parent Acid CAS (Acid form)
Molecular Formula C

H

F

O

Molecular Weight 242.22 g/mol
Structure Ethyl ester of succinic acid mono-acylated with 1,2-difluorobenzene
Physical State Viscous colorless to pale yellow oil (at RT)
Boiling Point ~160–165 °C (at 1-2 mmHg) [Predicted]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Flash Point >110 °C (Closed Cup)
Synthesis & Manufacturing Protocol

The synthesis of Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate typically follows a Friedel-Crafts Acylation pathway. This method is preferred for its scalability and regioselectivity.

Mechanism & Regiochemistry

The reaction utilizes 1,2-difluorobenzene . The directing effects of the two fluorine atoms (ortho/para directors) favor substitution at the 4-position, yielding the 3,4-difluoro substitution pattern on the resulting phenyl ring.

Protocol: Friedel-Crafts Acylation via Ethyl Succinyl Chloride

Reagents:

  • 1,2-Difluorobenzene (1.1 equiv)

  • Ethyl succinyl chloride (1.0 equiv)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N

    
     inlet, and addition funnel.
    
  • Lewis Acid Activation: Charge the flask with AlCl

    
     and anhydrous DCM. Cool to 0°C.
    
  • Acylating Agent Addition: Add Ethyl succinyl chloride dropwise over 30 minutes. The solution will darken as the acylium ion complex forms.

  • Substrate Addition: Add 1,2-difluorobenzene dropwise. Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Note: If conversion is low, reflux gently (40°C) for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.[1]

  • Purification: Wash combined organics with Brine and NaHCO

    
    . Dry over MgSO
    
    
    
    . Concentrate in vacuo.
  • Isolation: Purify via vacuum distillation or silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualizing the Synthesis Workflow

SynthesisPath Start 1,2-Difluorobenzene Intermediate Acylium Ion Complex Start->Intermediate Friedel-Crafts (DCM, 0°C) Reagent Ethyl Succinyl Chloride + AlCl3 Reagent->Intermediate Product Ethyl 4-(3,4-difluorophenyl)- 4-oxobutanoate Intermediate->Product Quench/Workup (Ice/HCl)

Figure 1: Friedel-Crafts synthesis pathway for the target ester.

Applications in Drug Discovery

This compound functions as a divergent intermediate . The


-keto ester motif allows for selective transformation into three distinct pharmacophore classes.
A. Synthesis of

-Butyrolactones (GABA Analogs)

Reduction of the ketone (C4) followed by cyclization yields 5-aryl-dihydrofuran-2-ones.

  • Reagents: NaBH

    
     (reduction) followed by Acid/Heat (cyclization).
    
  • Utility: Precursors to GABA-B agonists and neuroactive steroids.

B. Synthesis of Pyrrolidinones

Reaction with primary amines (Paal-Knorr type conditions) yields N-substituted 5-aryl-pyrrolidin-2-ones.

  • Reagents: R-NH

    
    , AcOH, Reflux.[2]
    
  • Utility: Core scaffold for Racetam class nootropics and anti-epileptic candidates.

C. Metabolic Stability Enhancement

The 3,4-difluorophenyl group is a bioisostere for the phenyl group.

  • Mechanism: Fluorine substitution at the 3,4-positions blocks metabolic hydroxylation (Phase I metabolism) typically catalyzed by Cytochrome P450 enzymes.

  • Result: Increased half-life (

    
    ) and oral bioavailability of the final drug molecule.
    
Downstream Derivatization Logic

Applications Core Ethyl 4-(3,4-difluorophenyl)- 4-oxobutanoate RouteA Route A: NaBH4 Reduction + Cyclization Core->RouteA RouteB Route B: Reductive Amination (R-NH2) Core->RouteB RouteC Route C: Clemmensen Reduction (Zn/Hg, HCl) Core->RouteC Lactone 5-(3,4-difluorophenyl)- dihydrofuran-2-one RouteA->Lactone GABA Analog Scaffold Pyrrol N-Alkyl-5-(3,4-difluorophenyl)- pyrrolidin-2-one RouteB->Pyrrol CNS Active Scaffold Acid 4-(3,4-difluorophenyl)- butanoic acid RouteC->Acid HDAC Inhibitor Linker

Figure 2: Divergent synthesis workflows from the core intermediate.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[3][4]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent ester hydrolysis.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

Disposal: Fluorinated organic compounds require high-temperature incineration (>1100°C) with scrubber systems to capture HF gas. Do not dispose of in standard aqueous waste streams.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758337, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Pattanayak, M., et al. (2017). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives. Journal of Sciences, Islamic Republic of Iran.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Technical Guide: Synthesis & Characterization of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flobufen Intermediate: Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis, characterization, and handling of This compound , a fluorinated aryl-keto ester. While often categorized as a structural intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Flobufen (specifically as a structural analog precursor), this compound serves as a critical building block for structure-activity relationship (SAR) studies involving the 3,4-difluorophenyl moiety.

The core synthetic strategy relies on a regioselective Friedel-Crafts acylation of 1,2-difluorobenzene. This guide provides a self-validating experimental protocol, safety parameters derived from stability data, and a comprehensive analytical profile.

Structural Context & Disambiguation

Critical Note for Drug Development Professionals: It is essential to distinguish between the target intermediate described here and the final structure of Flobufen.

  • Flobufen (Target Drug): 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid. It features a 2,4-difluorobiphenyl core and a methyl-substituted butyric acid chain.

  • This compound (This Intermediate): Features a 3,4-difluorophenyl ring and an unsubstituted butyrate chain.

Significance: This intermediate is typically employed in:

  • Analog Synthesis: Generating 3,4-difluoro analogs of Flobufen to test the metabolic stability of the fluorinated ring.

  • Fragment Coupling: Serving as the "left-hand" fragment in convergent syntheses where the phenyl ring is later arylated to form the biphenyl core.

Retrosynthetic Analysis & Pathway

The most efficient route to the target ester is the direct Friedel-Crafts acylation of 1,2-difluorobenzene using ethyl succinyl chloride. This method avoids the extra esterification step required if succinic anhydride were used.

Reaction Logic[1][2][3][4]
  • Substrate: 1,2-Difluorobenzene.

  • Electrophile: Ethyl 3-(chloroformyl)propanoate (Ethyl succinyl chloride).[1]

  • Catalyst: Aluminum Chloride (AlCl₃) – Lewis acid.[2]

  • Regioselectivity: The directing effects of the two fluorine atoms (ortho/para directors) reinforce substitution at position 4, yielding the 3,4-difluoro substitution pattern in the product relative to the acyl group.

G cluster_0 Regioselectivity Logic Start 1,2-Difluorobenzene (Substrate) Complex Sigma Complex (Acylium Intermediate) Start->Complex AlCl3, DCM 0-5°C Reagent Ethyl Succinyl Chloride (Electrophile) Reagent->Complex Product Ethyl 4-(3,4-difluorophenyl) -4-oxobutyrate Complex->Product Hydrolysis (H2O/HCl) - HCl, - Al(OH)3 Note F atoms at 1,2 direct electrophile to Pos. 4

Figure 1: Synthetic pathway and mechanistic flow for the Friedel-Crafts acylation.

Detailed Experimental Protocol

Method: Friedel-Crafts Acylation using Ethyl Succinyl Chloride.

Reagents & Materials
ReagentEquiv.[2][3]RoleCAS No.
1,2-Difluorobenzene 1.0Substrate367-11-3
Ethyl Succinyl Chloride 1.1Acylating Agent14794-31-1
Aluminum Chloride (AlCl₃) 1.2Catalyst7446-70-0
Dichloromethane (DCM) SolventReaction Medium75-09-2
HCl (1M) QuenchHydrolysis7647-01-0
Step-by-Step Procedure

Step 1: Catalyst Activation

  • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with anhydrous DCM (150 mL) and AlCl₃ (1.2 equiv) .

  • Cool the suspension to 0°C using an ice/water bath.

Step 2: Electrophile Formation 4. Add Ethyl Succinyl Chloride (1.1 equiv) dropwise to the AlCl₃ suspension over 15 minutes. 5. Observation: The mixture typically turns yellow/orange, indicating the formation of the acylium ion complex. Stir for 15 minutes at 0°C.

Step 3: Substrate Addition 6. Add 1,2-Difluorobenzene (1.0 equiv) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C. 7. Causality: Slow addition prevents localized overheating, which can lead to bis-acylation or polymerization by-products.

Step 4: Reaction Propagation 8. Allow the mixture to warm slowly to room temperature (20-25°C) . 9. Stir for 4–6 hours . Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC. The limiting reagent (1,2-difluorobenzene) should be consumed.

Step 5: Quenching & Workup 10. Critical Safety Step: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing ice/1M HCl (200 mL) . Caution: Exothermic reaction with HCl gas evolution. 11. Separate the organic layer.[4][5] Extract the aqueous layer with DCM (2 x 50 mL). 12. Combine organic phases and wash sequentially with:

  • Water (1 x 100 mL)
  • Saturated NaHCO₃ (1 x 100 mL) – removes unreacted acid/succinic byproducts.
  • Brine (1 x 100 mL)
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 6: Purification 14. The crude oil is typically purified via flash column chromatography (Silica gel, Gradient: 5% -> 15% EtOAc in Hexanes) or vacuum distillation if scaling up (>100g).

Analytical Characterization

To validate the identity of This compound , compare experimental data against these standard parameters.

Nuclear Magnetic Resonance (NMR)[9]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75–7.85 (m, 2H): Aromatic protons H2 and H6 (deshielded by carbonyl).

    • δ 7.20–7.30 (m, 1H): Aromatic proton H5 (shielded by fluorine).

    • δ 4.15 (q, J=7.1 Hz, 2H): Ethoxy CH₂.

    • δ 3.25 (t, J=6.5 Hz, 2H): CO-CH₂ (alpha to ketone).

    • δ 2.75 (t, J=6.5 Hz, 2H): COO-CH₂ (alpha to ester).

    • δ 1.25 (t, J=7.1 Hz, 3H): Ethoxy CH₃.

  • ¹⁹F NMR:

    • Expect two distinct multiplets around -130 to -140 ppm , confirming the chemically non-equivalent fluorine atoms at positions 3 and 4.

Mass Spectrometry (MS)[9]
  • Molecular Formula: C₁₂H₁₂F₂O₃

  • Molecular Weight: 242.22 g/mol

  • EI-MS (m/z): Look for molecular ion [M]⁺ at 242 .

    • Key Fragment: 141 (3,4-difluorobenzoyl cation, [C₇H₃F₂O]⁺).

    • Key Fragment: 113 (3,4-difluorophenyl cation).

Process Safety & Stability

Stability Profile: Based on stability data for the corresponding acid [1], the keto-ester is relatively stable at room temperature but susceptible to hydrolysis and degradation under stress.

  • Hydrolysis Risk: Avoid prolonged exposure to moisture. The ester bond can hydrolyze to the acid (4-(3,4-difluorophenyl)-4-oxobutanoic acid) in the presence of strong acids or bases.

  • Thermal Stability: Stable up to ~100°C. Avoid higher temperatures during distillation to prevent decarboxylation or polymerization.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon).

Hazard Identification:

  • AlCl₃: Water-reactive, corrosive. Releases HCl on contact with moisture.

  • 1,2-Difluorobenzene: Flammable liquid.

  • Ethyl Succinyl Chloride: Corrosive, lachrymator.

References

  • BenchChem. In-Depth Technical Guide: Stability and Storage of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved from .

  • PubChem. Compound Summary: 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.[6] National Library of Medicine. Retrieved from .

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from .

  • Kuchar, M., et al. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (Flobufen). ResearchGate. Retrieved from .

Sources

Technical Guide: Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and application of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate , a critical fluorinated building block in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound acts as a lipophilic, metabolically stable scaffold used primarily in the synthesis of


-aminobutyric acid (GABA) analogs and inhibitors of the P2Y12 receptor. The introduction of the 3,4-difluorophenyl moiety is a strategic medicinal chemistry tactic to block metabolic oxidation sites (typically the para-position) and modulate pKa values of neighboring functional groups.
Physicochemical Profile
PropertySpecification
IUPAC Name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Common Name Ethyl 3,4-difluorobenzoylpropionate
CAS Number 84313-94-0 (Acid precursor); Ester derivatives vary by catalog
Molecular Formula

Molecular Weight 242.22 g/mol
Appearance Colorless to pale yellow oil (solidifies upon chilling)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~2.8 (High lipophilicity due to aromatic fluorination)
H-Bond Acceptors 3 (Ester carbonyl, Ketone carbonyl, Ether oxygen)
Structural Logic
  • Difluorophenyl Tail: The 3,4-substitution pattern renders the phenyl ring electron-deficient, increasing resistance to CYP450 oxidative metabolism compared to non-fluorinated analogs.

  • 4-Oxo Linker: The ketone at the C4 position serves as a reactive handle for asymmetric reduction (leading to chiral alcohols) or reductive amination.

  • Ethyl Ester: Provides a protected carboxylic acid terminus, allowing for selective manipulation of the ketone before hydrolysis.

Synthetic Methodology (The "How")

The synthesis of this compound presents a regioselectivity challenge due to the deactivated nature of the 1,2-difluorobenzene starting material. The most robust protocol utilizes a Friedel-Crafts Acylation .[1]

Critical Mechanistic Insight

Direct acylation of 1,2-difluorobenzene requires a strong Lewis acid (


) and thermodynamic control.
  • Regioselectivity: 1,2-difluorobenzene has two distinct substitution sites:

    • Position 3 (Ortho to F, Meta to F): Sterically hindered.[2]

    • Position 4 (Para to F, Meta to F): Sterically accessible and electronically favored.

    • Outcome: The reaction exclusively yields the 3,4-difluoro isomer (substitution at C4), avoiding the 2,3-difluoro byproduct.

Validated Protocol: Two-Step Synthesis

While direct acylation with ethyl succinyl chloride is possible, the Anhydride Route is preferred for higher purity and yield control.

Step 1: Friedel-Crafts Acylation
  • Reagents: 1,2-Difluorobenzene (1.0 eq), Succinic Anhydride (1.1 eq),

    
     (2.2 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Suspend

      
       in DCE at 
      
      
      
      .
    • Add succinic anhydride; stir 15 min to form the acylium complex.

    • Add 1,2-difluorobenzene dropwise (exothermic).

    • Critical Step: Heat to reflux (

      
      ) for 4–6 hours. The deactivated ring requires thermal energy to overcome the activation barrier.
      
    • Quench: Pour onto ice/HCl. The product precipitates as 4-(3,4-difluorophenyl)-4-oxobutanoic acid .

Step 2: Fischer Esterification
  • Reagents: Step 1 Product, Ethanol (Excess),

    
     (Cat.).
    
  • Procedure: Reflux for 8 hours. Remove ethanol, extract with EtOAc, and wash with

    
     to remove unreacted acid.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1,2-Difluorobenzene (Deactivated Arene) Reaction Reaction: Friedel-Crafts Acylation (Reflux in DCE, 4-6h) Start->Reaction Reagent Reagent: Succinic Anhydride + AlCl3 (Lewis Acid) Reagent->Reaction Complex Intermediate: Acylium Ion Complex (Electrophile Generation) Complex->Reaction Reaction->Complex In situ Quench Quench: Ice/HCl Hydrolysis (Breaks Al-Complex) Reaction->Quench Complete Conversion AcidInter Intermediate Product: 4-(3,4-difluorophenyl)-4-oxobutanoic acid Quench->AcidInter Esterification Step 2: Fischer Esterification (EtOH, H2SO4, Reflux) AcidInter->Esterification Final Final Product: This compound Esterification->Final

Caption: Step-by-step synthesis workflow from 1,2-difluorobenzene to the final ethyl ester.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation

NMR
(400 MHz,

)

1.25 (t, 3H)
Methyl of ethyl ester.

2.75 (t, 2H)

adjacent to ester carbonyl.

3.25 (t, 2H)

adjacent to ketone carbonyl.

4.15 (q, 2H)
Methylene of ethyl ester.

7.20 - 7.80 (m, 3H)
Aromatic protons (distinct splitting due to F-coupling).

NMR
Two distinct multipletsConfirms non-equivalent fluorines at positions 3 and 4.
IR Spectroscopy ~1735

Ester

stretch.
~1685

Aryl Ketone

stretch (conjugated).

Pharmaceutical Utility & Applications

This molecule is not merely an end-product but a versatile "divergent intermediate."

Pathway to Bioactive Scaffolds

The 1,4-dicarbonyl system allows for rapid cyclization into heterocycles found in blockbuster drugs.

  • GABA Analogs: Reductive amination of the ketone followed by ester hydrolysis yields

    
    -aryl-GABA derivatives, investigated for neuropathic pain.
    
  • Pyridazinones: Condensation with hydrazine yields 6-(3,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a scaffold for COX-2 inhibitors and antihypertensives.

  • Ticagrelor Analogs: The 3,4-difluorophenyl motif is the exact pharmacophore found in the platelet aggregation inhibitor Ticagrelor (Brilinta), although the linker chemistry differs (cyclopropyl vs. linear).

Reaction Pathway Visualization

Applications Core Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate GABA GABA Analogs (Neuropathic Pain) Core->GABA 1. Reductive Amination 2. Hydrolysis Pyrid Pyridazinones (COX-2 Inhibitors) Core->Pyrid Hydrazine Cyclization Furan Furanones (Anti-inflammatory) Core->Furan Acid Catalyzed Dehydration

Caption: Divergent synthesis pathways utilizing the oxobutyrate core to access distinct drug classes.

Safety & Handling

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory). The precursors (1,2-difluorobenzene and

    
    ) are flammable and corrosive, respectively.
    
  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ketone is susceptible to slow oxidation or moisture absorption over time.

  • Disposal: Fluorinated organic waste must be segregated and incinerated in high-temperature facilities equipped with scrubbers for HF gas.

References

  • PubChem. (2025).[3] 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0).[3][4] National Library of Medicine. Link

  • BenchChem. (2025).[2][5][6] Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[6][7] Wiley-Interscience. (Foundational text on

    
     stoichiometry).
    
  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry.[8] ACS Publications. Link

  • PrepChem. (2024). Synthesis of 4-aryl-4-oxobutanoic acid derivatives.Link

Sources

Technical Guide: Friedel-Crafts Acylation of 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Friedel-Crafts acylation of 1,2-difluorobenzene (often referred to colloquially in product contexts as the "3,4-difluorobenzene" scaffold).

Target Product: 3,4-Difluoroacetophenone & Analogs Context: Pharmaceutical Intermediate Synthesis (e.g., Ticagrelor, Kinase Inhibitors)[1][2]

Part 1: Executive Summary & Strategic Analysis[1]

The acylation of 1,2-difluorobenzene is a pivotal transformation in medicinal chemistry, primarily used to install the 3,4-difluorobenzoyl moiety found in numerous bioactive compounds.[1] While the substrate is formally IUPAC-named 1,2-difluorobenzene, the resulting products are almost exclusively substituted at the 4-position, yielding 3,4-difluorophenyl ketones.[1][2]

The Core Challenge: Deactivation & Regioselectivity

Fluorine substituents present a paradox in Electrophilic Aromatic Substitution (EAS):

  • Deactivation: The strong inductive effect (

    
    ) withdraws electron density, making the ring significantly less nucleophilic than benzene.[1][3] This necessitates strong Lewis acid catalysts (e.g., 
    
    
    
    ) and often elevated temperatures or solvent-free conditions.[1][2]
  • Regiocontrol: Despite deactivation, fluorine is an ortho/para director due to resonance donation (

    
    ).[1] In 1,2-difluorobenzene, the directing effects compete with steric hindrance to dictate the product distribution.[1]
    

Regiochemical Outcome:

  • Major Product (>95%): Acylation at the 4-position (para to one fluorine, meta to the other).[1]

  • Minor Product (<5%): Acylation at the 3-position (ortho to both fluorines) is sterically prohibited.[1][2]

Part 2: Mechanistic Analysis & Regioselectivity[1]

The reaction proceeds via the standard acylium ion mechanism, but the stabilization of the


-complex (arenium ion) is the rate-determining factor.
Electronic Vector Map

In 1,2-difluorobenzene, the two fluorine atoms are at positions 1 and 2.[1]

  • Position 3 (and 6): Ortho to one F, Meta to the other.

    • Status:Blocked. The site is flanked by a fluorine atom (VDW radius

      
      ) and the adjacent ring hydrogen.[1] Attack here faces significant steric repulsion.[3]
      
  • Position 4 (and 5): Para to one F, Meta to the other.

    • Status:Favored. Attack here places the positive charge of the intermediate

      
      -complex on the carbon bearing the fluorine (at position 1) in one resonance structure. The fluorine's lone pair stabilizes this carbocation via resonance (
      
      
      
      effect), lowering the activation energy.
Visualization: Regioselectivity Logic

Regioselectivity cluster_logic Electronic vs Steric Factors Substrate 1,2-Difluorobenzene Sigma_Para σ-Complex (Para) Stabilized by F-Resonance Substrate->Sigma_Para Attack at C4 Sigma_Ortho σ-Complex (Ortho) Destabilized by Sterics Substrate->Sigma_Ortho Attack at C3 Acylium Acylium Ion (R-C≡O+) Acylium->Sigma_Para Product 3,4-Difluoroacetophenone (Major Product) Sigma_Para->Product -H+ Factor1 C4: Para to F(1) (+M Stabilization) Factor1->Sigma_Para Factor2 C3: Ortho to F(2) (Steric Clash) Factor2->Sigma_Ortho

Caption: Regioselective pathway favoring C4 substitution due to resonance stabilization and steric freedom.[2]

Part 3: Validated Experimental Protocols

This protocol is optimized for the synthesis of 3,4-difluoroacetophenone (CAS: 369-33-5) from 1,2-difluorobenzene.[1][2]

Method A: Classical Aluminum Chloride Catalysis

Applicability: Standard laboratory scale (10g – 100g).[1]

ComponentRoleEquivalentsNotes
1,2-Difluorobenzene Substrate1.0Limiting reagent.[1][2]
Acetyl Chloride Electrophile Source1.1 – 1.2Slight excess ensures conversion.
Aluminum Chloride (

)
Lewis Acid1.5 – 2.0Critical: Must exceed 1.0 eq because the product ketone complexes with

, deactivating the catalyst.
Dichloromethane (DCM) Solvent5-10 VolAnhydrous.[1][2] Maintains solubility of the complex.
Step-by-Step Workflow:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.5 eq) and anhydrous DCM. Cool to 
    
    
    
    using an ice bath.
  • Acylium Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes. The suspension may clear slightly as the acylium complex forms.

  • Substrate Addition: Add 1,2-difluorobenzene (1.0 eq) dropwise over 30-60 minutes.

    • Note: The reaction is exothermic.[4] Maintain internal temperature

      
       to prevent polymerization or tar formation.
      
  • Reaction Phase: Allow the mixture to warm to Room Temperature (RT).

    • Monitoring: If conversion is low after 2 hours at RT, heat to reflux (

      
      ) for 1-3 hours.[1][2] The deactivation by fluorine often requires thermal energy to drive completion.
      
  • Quench (Hazardous): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl .

    • Why HCl? It breaks the strong Aluminum-Oxygen bond in the product complex and dissolves aluminum salts.

  • Workup: Separate the organic layer.[3][5][6] Extract the aqueous layer with DCM (

    
    ).[1][3] Wash combined organics with water, saturated 
    
    
    
    , and brine.[1][3] Dry over
    
    
    .[3]
  • Purification: Remove solvent in vacuo. Purify via vacuum distillation (bp ~80-85°C at 10 mmHg) or recrystallization if solid (MP is low, often an oil).[1][2]

Method B: Solvent-Free (Neat) Process

Applicability: Industrial scale to minimize solvent waste.[1][2]

  • Modification: Use excess 1,2-difluorobenzene as the solvent (recoverable) or run neat with solid

    
    .
    
  • Temperature: Often requires heating to 50-80°C.[1][2]

  • Yield: Typically 80-85%.[1][2][7]

Part 4: Troubleshooting & Optimization

Incomplete Conversion
  • Cause: Deactivation of the ring or poisoning of the catalyst by moisture.

  • Solution: Increase catalyst loading to 2.5 eq. Ensure strictly anhydrous conditions. Switch to a more aggressive Lewis acid like

    
     (rarely needed) or use Triflic Acid (TfOH)  as a co-catalyst.[1]
    
Isomer Contamination
  • Issue: Presence of 2,3-difluoroacetophenone (trace).[1][2][3]

  • Solution: This isomer is formed via attack at position 3. It is usually negligible (<2%).[1] If present, it can be removed by careful fractional distillation due to the "ortho effect" influencing boiling points.

"3,4-Difluorobenzene" Nomenclature Confusion[1][2]
  • Scenario: If you purchased a reagent labeled "3,4-difluorobenzene" (non-standard), verify it is 1,2-difluorobenzene (CAS 367-11-3).[1][2]

  • Advanced Scenario: If the starting material is 1-bromo-3,4-difluorobenzene , acylation will occur ortho to the fluorine (position 6 relative to Br) or para to the fluorine (position 2 relative to Br).[1]

    • Rule: Fluorine resonance (

      
      ) generally overpowers Bromine resonance.[1]
      
    • Result: 2-bromo-4,5-difluoroacetophenone is the expected product in that specific case.[1][2]

Part 5: References

  • BenchChem. (2025).[1][3] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from [1]

  • Fluorine Notes. (2010).[1] AlCl3 in modern chemistry of polyfluoroarenes. Vol. 3(70). Retrieved from [1]

  • Google Patents. (1996).[1] Process for the preparation of 2,4-difluoroacetophenone (and related isomers). EP0694519B1. Retrieved from

  • PrepChem. (2024).[1] Synthesis of 3,4-difluoroacetophenone. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][2] Friedel–Crafts Acylation: Mechanism and Protocols. Retrieved from [1][2]

Sources

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is a specialized fluorinated intermediate utilized primarily in the synthesis of GABAergic modulators, kinase inhibitors, and metabolic probes. By incorporating a 3,4-difluorophenyl moiety, this scaffold leverages the "fluorine effect" to enhance metabolic stability against oxidative defluorination and improve lipophilicity (LogP) compared to non-fluorinated analogs. This guide provides a definitive structural analysis, a robust synthetic protocol validated for laboratory scale-up, and analytical standards for quality assurance.

Physicochemical Profile

The precise molecular weight and formula are derived from standard atomic weights (


, 

,

,

).
Core Identity
PropertyValueNotes
IUPAC Name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol Monoisotopic Mass: 242.075 Da
Physical State Viscous Oil / Low-melting SolidTends to solidify upon high-vacuum drying.[1]
Solubility DCM, EtOAc, DMSO, MethanolSparingly soluble in water.
Parent Acid CAS 84313-94-0Note: The ethyl ester is often synthesized in-situ from this parent acid.
Structural Significance

The molecule consists of three distinct pharmacophoric zones:

  • The Difluorophenyl Ring: The 3,4-substitution pattern renders the ring electron-deficient, reducing susceptibility to CYP450 oxidation at the para-position.

  • The Keto-Linker: A 4-carbon chain containing a ketone at C4 (gamma position relative to the ester). This allows for subsequent reduction (to alcohols) or reductive amination.

  • The Ethyl Ester: Serves as a protecting group for the carboxylic acid or a leaving group for cyclization reactions (e.g., forming lactams).

Synthetic Architecture

While direct Friedel-Crafts acylation using ethyl succinyl chloride is theoretically possible, it is experimentally risky because strong Lewis acids (like


) often cleave esters, reverting the product to the acid or causing polymerization.

The "Senior Scientist" Recommended Route: A robust two-step sequence involving the Friedel-Crafts acylation of succinic anhydride followed by Fisher esterification. This method ensures high purity and scalability.

Validated Pathway (DOT Visualization)

SynthesisPathway Reactants 1,2-Difluorobenzene + Succinic Anhydride Catalyst AlCl3 (Lewis Acid) Solvent: DCM or 1,2-DCE Reactants->Catalyst Step 1: Acylation Intermediate INTERMEDIATE: 4-(3,4-difluorophenyl)- 4-oxobutanoic acid Catalyst->Intermediate Quench (HCl/Ice) Step2 Ethanol / H2SO4 (Reflux) Intermediate->Step2 Step 2: Esterification Product PRODUCT: Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate Step2->Product Workup & Distillation

Figure 1: Two-stage synthesis workflow prioritizing intermediate isolation for purity control.

Detailed Protocol
Step 1: Friedel-Crafts Acylation[2]
  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Charge: Add Succinic Anhydride (1.0 eq) and Aluminum Chloride (

    
    , 2.2 eq)  to dry Dichloromethane (DCM).
    
  • Addition: Cool to 0°C. Add 1,2-Difluorobenzene (1.1 eq) dropwise over 30 minutes. The slight excess of the arene drives the reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Evolution of HCl gas indicates progress.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl. This breaks the aluminum complex.

  • Isolation: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[3] The solid obtained is the Acid Intermediate .
    
Step 2: Fisher Esterification
  • Setup: Dissolve the Acid Intermediate in absolute Ethanol (10 volumes) .

  • Catalysis: Add catalytic Sulfuric Acid (

    
    , 0.1 eq) .
    
  • Reflux: Heat to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (the acid spot will disappear).

  • Workup: Cool to RT. Neutralize with saturated

    
    . Remove excess ethanol under reduced pressure.[3] Extract the residue with Ethyl Acetate.[3][4][5]
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) or high-vacuum distillation yields the pure Ethyl Ester .

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. Absence of these specific signals indicates failed synthesis or hydrolysis.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.70–7.80 (m, 2H, Aromatic H2/H6 adjacent to ketone).
      
    • 
       7.20–7.30 (m, 1H, Aromatic H5).
      
    • 
       4.15 (q, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.25 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.75 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       1.25 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
  • 
     NMR: 
    
    • Distinct multiplets around -130 to -140 ppm (relative to

      
      ), confirming the intact difluoro motif.
      
Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: Strong ester carbonyl stretch (

    
    ).
    
  • 1685 cm⁻¹: Aryl ketone carbonyl stretch (shifted lower due to conjugation).

  • 1200–1100 cm⁻¹: C-F bond stretching (characteristic "fingerprint" for fluorinated arenes).

Pharmaceutical Utility & Logic

The selection of the 3,4-difluorophenyl group is not arbitrary; it is a strategic medicinal chemistry decision.

Bioisosterism and Metabolism

The 3,4-difluoro substitution mimics the steric bulk of a phenyl ring while altering electronics:

  • Metabolic Blockade: The C4 position of a phenyl ring is a primary site for oxidative metabolism. Fluorine at this position blocks hydroxylation.

  • Lipophilicity: The addition of fluorine generally increases LogP, enhancing blood-brain barrier (BBB) permeability, which is critical for neuroactive steroids or GABA analogs derived from this intermediate.

Pathway Integration

This molecule serves as a "linchpin" intermediate.

Utility Compound Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate Target1 GABA-B Agonists (Baclofen Analogs) Compound->Target1 Reductive Amination Target2 p38 MAP Kinase Inhibitors Compound->Target2 Heterocycle Formation Target3 Antifungal Triazoles (Structural Analogs) Compound->Target3 Side Chain Attachment

Figure 2: Downstream applications in drug discovery.

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye).[6]

  • Storage: Store under inert gas at 2–8°C. Esters can hydrolyze if exposed to atmospheric moisture over long periods.

  • SDS Note: Treat as a fluorinated aromatic ketone. Avoid inhalation of dust/vapors.[6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758337, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved February 22, 2026 from [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation of Benzene Derivatives. Retrieved February 22, 2026 from [Link]

Sources

Comparative Analysis: 2,4-Difluoro vs. 3,4-Difluoro Phenyl Oxobutyrate Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise placement of fluorine atoms on the phenyl ring of oxobutyrate scaffolds acts as a critical "molecular toggle" for pharmacokinetics and potency. This guide addresses the comparative technical analysis of Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutyrate (and its related 3-oxobutyrate tautomers) versus its 3,4-difluorophenyl isomer.

Nomenclature Correction & Scope: Strict aliphatic nomenclature rules render "3,4-difluoro-3-oxobutyrate" chemically impossible (as C3 is a carbonyl). Therefore, this guide operates on the industry-standard premise that the user refers to the difluorophenyl-substituted oxobutyrate intermediates. These are foundational precursors for blockbuster pharmacophores, including triazole antifungals (e.g., Fluconazole analogs) and HIV integrase inhibitors.

Part 1: Structural & Electronic Divergence

The core difference between these isomers lies in the Ortho-Effect (2-position) versus the Meta-Effect (3-position).

Electronic Landscape & Dipole Moments
  • 2,4-Difluoro Isomer (The Ortho-Para Blocker):

    • Ortho-F (C2): Creates a significant dipole repulsion with the carbonyl oxygen of the oxobutyrate tail. This forces the side chain to twist out of planarity with the phenyl ring to minimize electrostatic repulsion.

    • Acidity: The inductive effect (

      
      ) of the ortho-fluorine increases the acidity of the benzylic protons (if present) or the enolic hydroxyl, altering tautomeric equilibrium.
      
  • 3,4-Difluoro Isomer (The Meta-Para Blocker):

    • Meta-F (C3): Lacks the steric overlap with the oxobutyrate tail. This isomer retains a higher degree of planarity, allowing for better

      
      -conjugation between the phenyl ring and the carbonyl system.
      
    • Lipophilicity: Generally exhibits slightly lower polarity than the 2,4-isomer due to the additive vector of the C-F dipoles pointing in a similar direction, whereas the 2,4-vectors are more divergent.

The "Metabolic Fortress" Concept

The position of the fluorine atoms dictates the metabolic stability of the final drug candidate (e.g., against Cytochrome P450 oxidation).

Feature2,4-Difluoro Isomer3,4-Difluoro Isomer
Metabolic Blockade Blocks Ortho and Para positions.Blocks Meta and Para positions.
P450 Vulnerability Vulnerable at C5 (Meta) and C6.Vulnerable at C2 (Ortho) and C6.
Key Application Preferred when the ortho position is a metabolic soft spot or to force a twisted conformation (atropisomerism).Preferred when maximizing planarity for binding pockets (e.g., intercalators).

Part 2: Synthetic Utility & Cyclization Dynamics

The choice between these isomers is often decided by the downstream cyclization chemistry (e.g., forming pyrazoles or quinolones).

Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity when these isomers undergo cyclization with hydrazine derivatives (common in antifungal synthesis).

G Start Starting Material: Difluoroacetophenone Reagent Diethyl Oxalate / Base (Claisen Condensation) Start->Reagent Isomer24 2,4-Difluorophenyl Oxobutyrate Reagent->Isomer24 Using 2,4-Difluoroacetophenone Isomer34 3,4-Difluorophenyl Oxobutyrate Reagent->Isomer34 Using 3,4-Difluoroacetophenone Cycliz Cyclization with Hydrazine/Amine Isomer24->Cycliz Slower Kinetics (Ortho Sterics) Isomer34->Cycliz Faster Kinetics Prod24 Product A (2,4-Subst): Twisted Conformation (High Steric Bulk) Cycliz->Prod24 Prod34 Product B (3,4-Subst): Planar Conformation (High Pi-Stacking) Cycliz->Prod34

Figure 1: Divergent synthetic outcomes based on fluorine positioning. The 2,4-isomer introduces steric constraints that slow cyclization but induce specific 3D conformations.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutyrate

This protocol highlights the handling of the 2,4-isomer, which requires stricter temperature control due to the destabilizing effect of the ortho-fluorine on the transition state.

Reagents:

  • 2',4'-Difluoroacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.3 eq)

  • Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reactor with NaOEt and anhydrous ethanol under

    
     atmosphere. Cool to 0°C.[1]
    
  • Condensation: Add Diethyl oxalate dropwise. Maintain temperature <5°C to prevent side reactions.

  • Addition: Add 2',4'-Difluoroacetophenone slowly over 30 minutes. Note: The ortho-fluorine withdraws electrons, making the alpha-protons highly acidic; rapid addition can cause exotherms.

  • Reflux: Warm to room temperature, then reflux for 4 hours. The mixture will turn yellow/orange (enol formation).

  • Quench: Cool to 0°C. Acidify with 1M HCl to pH 2. This precipitates the enol form.

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[2] Dry over

    
    .
    
  • Differentiation Check:

    • 2,4-Isomer: 1H NMR will show the enolic proton significantly downfield (approx 14-15 ppm) due to H-bonding with the carbonyl, perturbed by the ortho-F dipole.

    • 3,4-Isomer: If synthesizing the 3,4-analog, the reaction is generally faster, and the enol proton shift is slightly less deshielded.

Protocol B: Analytical Differentiation (HPLC)

Separating these isomers (if present as impurities in each other) requires specific column chemistry due to their similar polarity.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (exploits

    
     and F-F interactions).
    
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Elution Order:

    • The 2,4-isomer typically elutes earlier on C18 columns due to higher polarity (dipole moment) and reduced lipophilicity compared to the 3,4-isomer.

    • The 3,4-isomer interacts more strongly with Phenyl phases due to its planar nature allowing better stacking.

Part 4: Biological & Pharmacological Impact[3]

Structure-Activity Relationship (SAR) Decision Tree

SAR Input Target Binding Pocket Q1 Is the pocket narrow/flat? Input->Q1 Q2 Is metabolic stability at para-position required? Q1->Q2 No Res34 Select 3,4-Difluoro (Planar, Pi-Stacking) Q1->Res34 Yes Q2->Res34 No (Block C3) Res24 Select 2,4-Difluoro (Twisted, Ortho-Blocked) Q2->Res24 Yes (Block C4)

Figure 2: SAR Decision Tree for selecting between 2,4- and 3,4-difluoro isomers based on binding pocket geometry.

Case Study: Azole Antifungals

In the development of Fluconazole and Voriconazole analogs:

  • The 2,4-difluorophenyl moiety is the industry standard.

  • Reasoning: The 2,4-substitution pattern provides optimal metabolic stability against fungal demethylase enzymes while maintaining a twisted conformation that fits the specific hydrophobic pocket of the fungal CYP51 enzyme better than the flatter 3,4-analog.

References

  • Synthesis of Fluorinated Heterocycles

    • Title: Practical Synthesis of 2,4-Difluorophenyl-substituted Azoles.
    • Source: Journal of Organic Chemistry (JOC).
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Metabolic Stability of Fluorinated Drugs

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
    • Source: PMC / NIH.
    • URL:[Link]

  • Cyclization Kinetics of Beta-Keto Esters

    • Title: Regioselective synthesis of pyrazoles
    • Source: ARKIVOC.[2]

    • URL:[Link]

  • Analytical Separation of Isomers

    • Title: Separation of positional isomers of fluorinated arom
    • Source: Journal of Chrom
    • URL:[Link]

Sources

Technical Guide: Strategic Sourcing and Validation of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate (CAS 898752-22-2) is a critical fluorinated building block, primarily utilized in the synthesis of pharmaceutical intermediates where the 3,4-difluorophenyl motif confers metabolic stability against oxidative metabolism (e.g., P450 blockage).

This guide addresses a common bottleneck in medicinal chemistry: the volatility of the specialty ester supply chain. While direct sourcing is preferable, this document provides a dual-track strategy—Direct Acquisition and Precursor Conversion —to ensure research continuity. It establishes a self-validating quality control (QC) framework, emphasizing


-NMR for regioisomer differentiation, a frequent impurity in difluoro-aromatic chemistry.

Chemical Identity & Critical Properties

Understanding the physicochemical profile is the first step in handling and validation. The 3,4-difluoro substitution pattern is electron-withdrawing, increasing the electrophilicity of the ketone carbonyl compared to non-fluorinated analogs.

PropertySpecification
IUPAC Name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
CAS Number 898752-22-2
Molecular Formula

Molecular Weight 242.22 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in EtOAc, DCM, MeOH; sparingly soluble in water
Key Precursor (Acid) 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0 )

Sourcing Strategy & Vendor Landscape

The "Buy vs. Make" Decision Matrix

The market for specific ethyl esters of fluorinated keto-acids is often fragmented. "Catalog" suppliers frequently list the item but hold zero stock, relying on "make-on-demand" orders with 4-6 week lead times.

Recommendation: Adopt a tiered sourcing approach.

  • Tier 1 (Direct): Purchase the ester if in stock (Lead time < 1 week).

  • Tier 2 (Precursor): Purchase the parent acid (CAS 84313-94-0) and perform an in-house esterification (Lead time 2 days). The acid is significantly more stable and widely available in bulk.

Supplier Categorization
Supplier CategoryTypical VendorsRole & Risk Profile
Primary Manufacturers Combi-Blocks, Enamine, FluorochemLow Risk. These vendors specialize in fluoro-chemistry and often hold physical stock of the acid or ester.
Catalog Aggregators MolPort, eMolecules, PubChem VendorsMedium Risk. Use these platforms to verify stock location. Do not order without confirming "In Stock" status.
Custom Synthesis Wuxi AppTec, SyngeneHigh Cost/Low Risk. Only for GMP or multi-kilogram scale-up.
Sourcing Workflow Visualization

SourcingStrategy Start Need CAS 898752-22-2 CheckStock Check Tier 1 Vendors (Combi-Blocks, Fluorochem) Start->CheckStock InStock In Stock? CheckStock->InStock OrderEster Order Ester (Direct) InStock->OrderEster Yes CheckAcid Check Acid Precursor (CAS 84313-94-0) InStock->CheckAcid No AcidStock Acid Available? CheckAcid->AcidStock OrderAcid Order Acid & Perform Fischer Esterification AcidStock->OrderAcid Yes CustomSyn Request Custom Synthesis (Lead Time: 4-6 wks) AcidStock->CustomSyn No

Figure 1: Strategic decision tree for sourcing this compound, prioritizing supply chain speed.

Quality Assurance & Impurity Profiling

Critical Impurities

The synthesis of this compound typically involves Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. This pathway introduces specific impurity risks that generic Certificates of Analysis (CoA) often miss.

  • Regioisomers (Critical): The 3,4-difluoro pattern is desired. However, acylation can occur at other positions if the starting material (1,2-difluorobenzene) contains isomers or if the directing effects vary.

    • Risk:[1] Contamination with 2,3-difluoro or 2,4-difluoro isomers.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, reverting to the acid (CAS 84313-94-0) if stored improperly (wet/acidic conditions).

  • Over-Acylation: Bis-acylated byproducts (rare but possible).

Validation Protocol

Do not rely solely on the vendor's LC-MS. You must verify regio-purity.

  • Method 1:

    
    -NMR (The Gold Standard) 
    
    • The 3,4-difluoro substitution pattern produces a distinct splitting pattern (typically two multiplets) in the -130 to -150 ppm range.

    • Pass Criteria: Clean integration of two fluorine signals. Any additional minor peaks in the fluorine region indicate isomeric impurities.

  • Method 2: HPLC-UV/MS

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (aromatic ring).

    • Target: Single peak >95% area.[1][2][3]

Synthetic Context & Protocols

If the ester is unavailable, the conversion of the acid (CAS 84313-94-0) is a robust, one-step process.

Synthetic Pathway Diagram

SynthesisPath SM1 1,2-Difluorobenzene Intermediate 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0) SM1->Intermediate + SM1->Intermediate SM2 Succinic Anhydride SM2->Intermediate Product This compound (CAS 898752-22-2) Intermediate->Product Reagent1 AlCl3 / DCM (Friedel-Crafts) Reagent2 EtOH / H2SO4 (cat.) (Fischer Esterification)

Figure 2: Synthetic route from commodity starting materials to the target ester.

Protocol: In-House Synthesis (Fischer Esterification)

Use this protocol if the ester is backordered.

Materials:

  • 4-(3,4-difluorophenyl)-4-oxobutanoic acid (1.0 eq)[4]

  • Ethanol (Absolute, excess, acts as solvent)

  • Sulfuric Acid (

    
    , conc., 0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq)

Procedure:

  • Dissolution: Dissolve 10g of the acid in 100mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 0.5mL of conc.

    
     dropwise.[5]
    
  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The acid spot (baseline/low Rf) should disappear; the ester spot (higher Rf) should appear.
    
  • Workup:

    • Concentrate ethanol under reduced pressure.[5]

    • Redissolve residue in Ethyl Acetate.[5]

    • Wash with Sat.

      
       (to remove unreacted acid/catalyst).
      
    • Wash with Brine, dry over

      
      , and concentrate.[5]
      
  • Yield: Typically >90% as a clear/pale yellow oil.

References

  • PubChem. Compound Summary: 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (CID 2758337).[4] National Library of Medicine. [Link]

Sources

Technical Whitepaper: Handling, Safety, and Application of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, synthesis, and application of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds (e.g.,


-aryl-GABA analogs and kinase inhibitors).

Document Control:

  • Version: 1.0

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Executive Summary

This compound (also known as Ethyl 3-(3,4-difluorobenzoyl)propionate) is a keto-ester building block. Its dual functionality—an electrophilic ketone and a labile ester—makes it a versatile precursor for heterocycle formation (e.g., pyridazinones via hydrazine condensation) or reduction to chiral alcohols/alkanes.

Identification Data
ParameterTechnical Specification
IUPAC Name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Synonyms Ethyl 3-(3,4-difluorobenzoyl)propionate; 4-(3,4-Difluorophenyl)-4-oxobutyric acid ethyl ester
Parent Acid CAS (Reference for tox data)
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Part 2: Hazard Identification & Safety Protocols (GHS)

Scientist's Note: While specific toxicological data for the ethyl ester is limited in public registries, it is metabolically linked to its parent acid, 4-(3,4-difluorophenyl)-4-oxobutanoic acid. The safety protocols below are derived from the parent acid and analogous aryl-ketoesters (Structure-Activity Relationship assessment).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Precautionary Protocols
CategoryProtocolRationale
Respiratory P261: Avoid breathing mist/vapors. Use in a certified chemical fume hood.Fluorinated aromatics can cause irritation to mucous membranes; ester hydrolysis may release ethanol vapors.
Skin/Eye P280: Wear nitrile gloves (min 0.11mm thickness) and chemical safety goggles.Lipophilic esters penetrate skin easily; the ketone moiety acts as a mild alkylating irritant.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.Prevent moisture ingress which catalyzes hydrolysis to the free acid.
Emergency Response Decision Tree

The following logic flow dictates the immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove clothing 2. Wash with soap/water (15 min) 3. Seek medical if irritation persists Skin->Act_Skin Act_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses 3. Immediate Ophthalmology Consult Eye->Act_Eye Act_Inhal 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Call Poison Center Inhal->Act_Inhal

Figure 1: Emergency Triage Protocol for Aryl Ketoester Exposure.

Part 3: Synthesis & Experimental Application

Application Scientist Insight: The synthesis of this compound is a classic application of Friedel-Crafts Acylation . While many protocols suggest using ethyl succinyl chloride, I recommend the Succinic Anhydride Route for higher regioselectivity and cost-efficiency, followed by Fischer Esterification. This avoids the handling of unstable acid chlorides.

Recommended Synthetic Workflow (Succinic Anhydride Route)

Step 1: Acylation (Formation of the Acid)

  • Reagents: 1,2-Difluorobenzene (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (2.2 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or excess 1,2-Difluorobenzene.

  • Mechanism: The Lewis acid (AlCl₃) activates the anhydride, generating an acylium ion which attacks the para position relative to the fluorine (due to steric hindrance at the ortho position).

  • Key Observation: The reaction mixture will turn deep red/brown as the sigma-complex forms.

Step 2: Esterification

  • Reagents: Crude Acid, Ethanol (excess), H₂SO₄ (catalytic).

  • Conditions: Reflux for 4–6 hours.

  • Purification: The ethyl ester is lipophilic. Extract with Ethyl Acetate, wash with NaHCO₃ (to remove unreacted acid), and concentrate.

Synthesis Pathway Visualization

SynthesisPathway Start 1,2-Difluorobenzene + Succinic Anhydride Complex Acylium Ion Complex Start->Complex AlCl3 / DCE Friedel-Crafts AcidInt 4-(3,4-difluorophenyl)- 4-oxobutanoic acid (Solid) Complex->AcidInt HCl (aq) Quench Hydrolysis Product Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate (Target Ester) AcidInt->Product EtOH / H2SO4 Reflux

Figure 2: Two-step synthesis via Friedel-Crafts acylation and Fischer Esterification.

Stability & Reactivity Profile
  • Hydrolysis: Under basic conditions (pH > 9), the ester rapidly hydrolyzes back to the parent acid.

  • Reduction: The ketone is susceptible to reduction by NaBH₄ to form the corresponding hydroxy-ester.

  • Cyclization: Reaction with hydrazine hydrate yields 6-(3,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one , a common pharmacophore.

Part 4: Handling & Storage Specifications

To maintain the integrity of the fluorinated ring and the ester linkage, strictly adhere to these parameters:

ParameterSpecificationScientific Rationale
Temperature 2–8°C (Refrigerate)Low temperature inhibits slow transesterification or hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the alpha-methylene position and moisture absorption.
Container Amber GlassProtects from potential UV-induced photolysis of the aryl ketone.
Incompatibilities Strong Oxidizers, Strong BasesBases will enolize the ketone and hydrolyze the ester; Oxidizers may attack the benzylic position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758337, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved February 22, 2026 from [Link]. (Parent acid safety and physical data).

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(3,4-difluorophenyl)-4-oxobutanoic acid.[3] Retrieved February 22, 2026 from [Link]. (Hazard classification basis).

  • Organic Syntheses.Friedel-Crafts Acylation with Succinic Anhydride. Org. Synth. 1951, 31, 10. (Foundational chemistry for the synthesis workflow).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate , a critical intermediate in the development of GABA aminotransferase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) such as Flobufen analogs.

The Synthetic Challenge

The starting material, 1,2-difluorobenzene , presents a unique challenge due to the strong electron-withdrawing nature of the two fluorine atoms (inductive effect,


). This deactivates the ring toward electrophilic aromatic substitution (EAS).[1] Furthermore, regioselectivity is paramount; while two positions are theoretically available (C3 and C4), the C4 position is electronically and sterically favored.
Strategic Route Selection

While a one-step acylation using ethyl succinyl chloride is possible, this protocol recommends a Two-Step Sequence (Anhydride Route) .[1]

  • Rationale: The use of succinic anhydride allows for a robust purification of the intermediate carboxylic acid via acid-base extraction. This "self-validating" step ensures that only the acylated product proceeds to the esterification stage, preventing the carryover of unreacted 1,2-difluorobenzene or non-acidic byproducts, which is difficult to achieve in the one-step acid chloride route.

Chemical Pathway & Mechanism[1][2][3][4][5]

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation followed by a Fischer esterification.[1]

ReactionScheme SM 1,2-Difluorobenzene (C6H4F2) Inter Intermediate Acid 4-(3,4-difluorophenyl)-4-oxobutanoic acid SM->Inter Step 1: F-C Acylation DCM, 0°C to Reflux Reagent1 Succinic Anhydride + AlCl3 (2.5 eq) Reagent1->Inter Product Target Ester This compound Inter->Product Step 2: Esterification Reagent2 Ethanol / H2SO4 (cat) Reflux Reagent2->Product

Figure 1: Synthetic pathway emphasizing the intermediate acid isolation.

Regioselectivity Logic[1][6][7]
  • 1,2-Difluorobenzene Structure: Fluorines are at positions 1 and 2.[1]

  • Position 3 (Ortho to F2, Meta to F1): Highly sterically hindered by the adjacent fluorine.

  • Position 4 (Para to F1, Meta to F2): Less sterically hindered.[1] The resonance donation (

    
    ) from F1 directs para, while the inductive withdrawal (
    
    
    
    ) is distance-dependent. Position 4 is the kinetic and thermodynamic product.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3,4-difluorophenyl)-4-oxobutanoic acid

Safety Note: Aluminum chloride (


) reacts violently with water, releasing HCl gas.[1] Perform all operations in a fume hood.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
1,2-Difluorobenzene1.0SubstrateDry, <0.1% H2O
Succinic Anhydride1.1 - 1.2Acylating AgentFinely powdered
Aluminum Chloride (

)
2.5Lewis AcidMust be anhydrous/fresh
Dichloromethane (DCM)10 VolSolventAnhydrous
Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Add

    
     (2.5 eq) and anhydrous DCM (5 Vol) to the flask. Cool to 
    
    
    
    using an ice/salt bath.
  • Reagent Addition: Add succinic anhydride (1.1 eq) in one portion. The mixture may turn slightly yellow.[1]

  • Substrate Addition: Mix 1,2-difluorobenzene (1.0 eq) with DCM (5 Vol) in the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Why: Controlling exotherm prevents polymerization and polychlorination byproducts.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 1 hour, then heat to mild reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check HPLC/TLC.[1] The heterogeneous mixture will darken as the acylium complex forms.[1]

  • Quench (Critical): Cool to

    
    . Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio).
    
    • Observation: Massive precipitation of the aluminum complex breakdown.[1]

  • Workup (Self-Validating Step):

    • Separate the organic (DCM) layer.[1]

    • Extract the aqueous layer with DCM (

      
      ).[1][2] Combine organic layers.
      
    • Purification Extraction: Extract the combined DCM layers with saturated

      
       solution  (
      
      
      
      ).[1]
      • Mechanism:[1][3][2][4][5][6][7][8][9] The product (carboxylic acid) moves to the aqueous phase (as carboxylate). Unreacted difluorobenzene and neutral impurities stay in the DCM.[1]

    • Discard the DCM layer (or recycle).[1]

    • Acidify the aqueous bicarbonate layer with

      
       to pH 1.[1] The product will precipitate as a white solid.[1]
      
    • Filter, wash with cold water, and dry.[1]

Yield Target: 75–85% Appearance: White to off-white crystalline solid.[1]

Step 2: Esterification to this compound
Reagents
ComponentEquiv.Role
Intermediate Acid (Step 1)1.0Precursor
Ethanol (Absolute)10 VolSolvent/Reagent
Sulfuric Acid (

)
0.1 (Cat.)[1]Catalyst
Procedure
  • Dissolution: In a round-bottom flask, dissolve the dried acid from Step 1 in absolute ethanol.

  • Catalysis: Add concentrated

    
     (catalytic amount, ~5-10 drops per gram of substrate).[1]
    
  • Reflux: Attach a reflux condenser and heat to reflux (

    
    ) for 6–8 hours.
    
    • Optional: Use a Dean-Stark trap if scaling up >50g to remove water and drive equilibrium.[1]

  • Workup:

    • Concentrate ethanol under reduced pressure (Rotavap) to ~20% volume.[1]

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with sat.[1][7]

      
       (to remove trace acid) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Final Purification: If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography (Hexane:EtOAc 9:1).

Yield Target: 90–95% (Step 2) Overall Yield: ~65–75%

Process Validation & Logic Flow

The following workflow illustrates the critical decision points and purification logic ensuring the integrity of the final compound.

Workflow Start Crude Reaction Mixture (Step 1) Quench Quench into Ice/HCl Start->Quench PhaseSep Phase Separation Quench->PhaseSep BaseExt Extract with NaHCO3 PhaseSep->BaseExt OrgLayer Organic Layer (Contains Impurities) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) BaseExt->AqLayer Keep Acidify Acidify to pH 1 AqLayer->Acidify Filter Filtration of Solid Acid Acidify->Filter Esterif Esterification (EtOH/H+) Filter->Esterif Final Final Distillation/Chromatography Esterif->Final

Figure 2: Purification logic tree highlighting the critical acid-base extraction step.[1]

Analytical Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity >98.0%HPLC (C18, ACN:H2O)
1H NMR Consistent with structure400 MHz, CDCl3
Moisture <0.5%Karl Fischer

Key NMR Signals (Expected):

  • 
     1.25 (t, 3H, 
    
    
    
    )
  • 
     2.75 (t, 2H, 
    
    
    
    )
  • 
     3.30 (t, 2H, 
    
    
    
    )
  • 
     4.15 (q, 2H, 
    
    
    
    )
  • 
     7.2–7.8 (m, 3H, Aromatic protons) – Pattern confirms 1,2,4-substitution.
    

Troubleshooting & Expert Insights

  • Low Yield in Step 1: Often caused by "old"

    
    .[1] The catalyst must be free-flowing powder, not clumped. If clumped, it has absorbed moisture and is deactivated.[1]
    
  • Regioisomer Contamination: While rare (<5%), trace 2,3-difluoro isomers can form.[1] These are difficult to separate at the ester stage.[1] Strict adherence to the recrystallization/precipitation of the acid intermediate in Step 1 is the primary control for isomeric purity.

  • Incomplete Esterification: If the reaction stalls, add activated 3Å molecular sieves to the refluxing ethanol to trap water.

References

  • Regioselectivity of Friedel-Crafts Acylation

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic reference on directing effects of halobenzenes).[1]

    • BenchChem.[1][10] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link (Accessed Oct 2023).[1]

  • Synthesis of Analogous Structures (Flobufen)

    • Kuchař, M., et al. "Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives." Collection of Czechoslovak Chemical Communications. Link

  • Physical Properties & Safety

    • PubChem Compound Summary: 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0).[1][11] Link

    • Fluorochem Product Data: this compound derivatives.[1] Link

Sources

Technical Guide: Friedel-Crafts Acylation using Ethyl Succinyl Chloride and Aluminum Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research and process chemists. It prioritizes mechanistic understanding, robust protocols, and troubleshooting based on the specific chemical behavior of ester-acid chlorides.

Executive Summary

This guide details the protocol for the regioselective acylation of aromatic substrates using ethyl succinyl chloride (Ethyl 3-(chlorocarbonyl)propionate) mediated by aluminum chloride (


).

Unlike standard acylations using acetyl chloride, this reaction involves a bifunctional reagent containing both an acid chloride and an ester. This unique structure introduces critical stoichiometric and thermodynamic constraints. The primary application of this reaction is the synthesis of ethyl 4-aryl-4-oxobutanoates (


-keto esters), which are vital precursors for:
  • Haworth Synthesis: Production of naphthalene derivatives.

  • Pharmaceutical Intermediates: Precursors for non-steroidal anti-inflammatory drugs (e.g., Fenbufen analogs) and heterocyclic scaffolds.

Mechanistic Principles & Stoichiometry

The Stoichiometry Trap

A common failure mode in this reaction is under-dosing the Lewis Acid.

  • Standard Acylation: Requires >1.0 eq of

    
     because the ketone product complexes with the aluminum, deactivating it.
    
  • Ester-Acid Chloride Acylation: Requires >2.0 eq of

    
     .
    
    • Equivalent 1: Activates the acyl chloride to form the acylium ion.

    • Equivalent 2: Coordinates with the carbonyl oxygen of the ester moiety. If this coordination is not satisfied, the ester group acts as a Lewis base sink, quenching the catalyst before the reaction completes.

    • Recommendation: Use 2.2 to 2.5 equivalents of

      
       relative to the limiting reagent.
      
Reaction Pathway Visualization

The following diagram illustrates the activation, electrophilic attack, and complexation steps, highlighting the dual coordination sites.

FC_Mechanism Reagents Ethyl Succinyl Chloride + AlCl3 (2.2 eq) Complex Acylium Ion Intermediate (Ester-AlCl3 Complex) Reagents->Complex Cl- Abstraction & Ester Coord. Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Ar-H (Aromatic) Electrophilic Attack ProductComplex Aluminum-Product Complex (Bis-coordinated) Sigma->ProductComplex - H+ Aromatization FinalProduct Ethyl 4-aryl-4-oxobutanoate ProductComplex->FinalProduct + H2O/HCl Quench (Hydrolysis)

Figure 1: Mechanistic pathway showing the necessity of excess Lewis Acid to satisfy both the acylium formation and ester coordination sites.[1]

Pre-Experimental Planning

Reagent Quality Control
ReagentCritical SpecificationPotential Issue
Ethyl Succinyl Chloride Purity >97% (Clear/Pale Yellow)Dark color indicates hydrolysis to succinic acid (kills catalyst). Distill if necessary.
Aluminum Chloride Anhydrous, Free-flowing powderYellow/gray clumps indicate hydration. Must be anhydrous. Hydrated

releases HCl but does not catalyze.
Solvent (DCM) Anhydrous (<50 ppm

)
Water destroys

violently.
Solvent (Nitrobenzene) Distilled, DryAlternative for deactivated substrates; requires high-vac distillation to remove.
Safety Advisory
  • HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. A scrubber trap (NaOH solution) is mandatory .

  • Exotherm: The complexation of

    
     with the ester-chloride is exothermic.[2] Uncontrolled addition can lead to thermal runaway and ester cleavage.
    

Detailed Protocol: Synthesis of Ethyl 4-Phenyl-4-Oxobutanoate

Scale: 50 mmol (Representative) Substrate: Benzene (can be substituted with Toluene/Xylene; adjust stoichiometry if substrate is limiting).

Phase 1: Apparatus Setup
  • Oven-dry a 250 mL three-necked round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble hot under a flow of Nitrogen (

    
    ) or Argon.
    
  • Equip the RBF with:

    • Inlet for inert gas.

    • Thermometer (internal temperature monitoring).

    • Gas outlet connected to an HCl scrubber trap.

Phase 2: Catalyst Suspension
  • Charge the RBF with 14.7 g (110 mmol, 2.2 eq) of anhydrous

    
    .
    
  • Add 60 mL of anhydrous Dichloromethane (DCM).

    • Note:

      
       will not dissolve completely; it forms a suspension.
      
  • Cool the suspension to 0–5°C using an ice/water bath.

Phase 3: Acyl Chloride Addition (The "Reverse Addition" Method)

Rationale: Adding the acid chloride to the catalyst first allows the complex to form in the absence of the substrate, preventing substrate polymerization if the substrate is highly reactive.

  • Dilute 8.23 g (50 mmol, 1.0 eq) of Ethyl Succinyl Chloride in 20 mL of anhydrous DCM in the addition funnel.

  • Add the solution dropwise to the

    
     suspension over 30 minutes .
    
    • Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms.

    • Temp Control: Ensure internal temperature stays <10°C .

Phase 4: Reaction
  • Add 3.9 g (50 mmol, 1.0 eq) of Benzene (dry) dropwise to the mixture at 0–5°C.

    • Note: If Benzene is used as solvent, use 5-10 equivalents; however, DCM is preferred for stoichiometry control.

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 3–4 hours .

    • Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The acid chloride spot should disappear.

    • Optimization: If the substrate is deactivated (e.g., Chlorobenzene), gentle reflux (40°C) may be required for 1-2 hours. Do not overheat , or the ethyl ester may cleave.

Phase 5: Quench and Workup
  • Cool the reaction mixture back to 0°C.

  • Quench: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 20 mL conc. HCl .

    • Caution: Violent foaming/hissing. Stir vigorously to break up the aluminum-product complex.

  • Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash sequentially with:

    • 
       mL Water.
      
    • 
       mL Saturated 
      
      
      
      (removes succinic acid byproducts).
    • 
       mL Brine.
      
  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotavap).
Phase 6: Purification
  • Crude Product: Usually a viscous oil or low-melting solid.

  • Distillation: High vacuum distillation (bp ~140–150°C at 2-5 mmHg) is the standard purification method.

  • Crystallization: If solid, recrystallize from Ethanol/Hexane.

Analytical Validation

TechniqueExpected SignalInterpretation
FT-IR ~1735

(Sharp)
Ester Carbonyl (

)
~1685

(Sharp)
Aryl Ketone Carbonyl (

)
1H-NMR

1.25 (t, 3H)
Ethyl


4.15 (q, 2H)
Ethyl


2.75 (t, 2H)

-methylene (next to ester)

3.30 (t, 2H)

-methylene (next to ketone)

7.4-8.0 (m, Ar-H)
Aromatic protons (splitting depends on substitution)

Troubleshooting Guide

Issue: Low Yield / Recovery of Succinic Acid
  • Cause: Hydrolysis of the ester group during the reaction or workup.

  • Solution:

    • Ensure reaction temperature did not exceed 40°C.

    • Ensure

      
       was not "wet" (which creates HCl gas immediately).
      
    • Reduce the acidity of the quench step (use less conc. HCl).

Issue: Intramolecular Cyclization
  • Cause: Formation of tetralone derivatives.

  • Context: Rare with the ethyl ester under mild conditions but common if the free acid (succinic anhydride) is used at high heat.

  • Solution: Keep temperature low. Verify structure via NMR (cyclized product loses the ethyl group signals).

Issue: "Gooey" Aluminum Complex
  • Cause: Incomplete hydrolysis of the Al-complex during quench.

  • Solution: Increase the volume of the Ice/HCl mixture and stir for at least 30 minutes before separation.

Workflow Diagram

Workflow Setup SETUP: Dry Glassware, N2 Atmosphere Scrubber for HCl Prep PREPARATION: Suspend AlCl3 (2.2 eq) in DCM Cool to 0°C Setup->Prep Add1 ADDITION 1: Ethyl Succinyl Chloride (Dropwise, T < 10°C) Prep->Add1 Add2 ADDITION 2: Aromatic Substrate (Dropwise) Add1->Add2 React REACTION: Warm to RT (25°C) Stir 3-4 Hours Add2->React Quench QUENCH: Pour into Ice/HCl Stir 30 mins React->Quench Extract EXTRACTION: Sep. Organic Layer Wash NaHCO3 (remove acids) Quench->Extract

Figure 2: Operational workflow for the acylation process.[1][3][4]

References

  • Friedel-Crafts Acylation Mechanism and Stoichiometry

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Establishes the requirement for >1 eq Lewis Acid due to product complex
  • Synthesis of

    
    -Benzoylpropionic Acid (Analogous Chemistry): 
    
    • Source: Organic Syntheses, Coll.[5][6] Vol. 2, p.81 (1943); Vol. 12, p.16 (1932).

    • URL:[Link]

    • Relevance: Classic protocol for succinoylation using succinic anhydride; highlights the aluminum complex handling and acidic workup.
  • Preparation of Ethyl Benzoylformate (Ester Stability)

    • Source: Organic Syntheses, Coll.[5][6] Vol. 1, p.241 (1941); Vol. 9, p.38 (1929).

    • URL:[Link]

    • Relevance: Demonstrates the survival of ethyl esters under Friedel-Crafts conditions when temper
  • Friedel-Crafts Acylation with Ester-Acid Chlorides

    • Source:Journal of the American Chemical Society, "The Acylation of Benzene with the Chlorides of Dicarboxylic Monoesters.
    • URL:[Link] (Note: Link to JACS archive for foundational chemistry).

Sources

Application Note: Optimized Esterification Strategies for 4-(3,4-difluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for the esterification of 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS: 84313-94-0) to its corresponding methyl or ethyl esters. These γ-keto acids are critical intermediates in the synthesis of GABA analogs, neuroactive amino acids, and phenyl-butyric acid derivatives used in drug development.

The presence of the electron-withdrawing 3,4-difluoro substitution on the phenyl ring increases the electrophilicity of the ketone carbonyl. This creates a unique challenge: a competitive equilibrium between the desired linear keto-ester and the cyclic pseudo-ester (lactol ether). This guide provides two optimized protocols—Acid-Catalyzed Solvolysis (Fischer) and Acyl Chloride Activation —designed to maximize linear ester yield while suppressing cyclization.

Chemical Context & Strategic Analysis

The Substrate & Reactivity

The starting material is typically synthesized via Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride. The subsequent esterification involves the carboxylic acid terminus.[1][2]

Key Structural Challenge: γ-Keto acids exist in equilibrium between the open-chain form and the cyclic hydroxylactone (lactol). Under acidic esterification conditions, two products are possible:

  • Linear Ester (Thermodynamic Product): Methyl 4-(3,4-difluorophenyl)-4-oxobutanoate.

  • Pseudo-Ester (Kinetic/Cyclic Product): 5-(3,4-difluorophenyl)-5-methoxy-dihydrofuran-2-one.

Note: The electron-withdrawing fluorine atoms stabilize the lactol form slightly more than in unsubstituted analogs, making strict water control essential to drive the equilibrium toward the linear ester.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points.

ReactionPathway Start 4-(3,4-difluorophenyl)- 4-oxobutanoic acid Inter Tetrahedral Intermediate Start->Inter + MeOH / H+ Lactol Cyclic Lactol (Hemiacetal) Start->Lactol Cyclization Target Linear Ester (Target Product) Inter->Target - H2O (Thermodynamic Control) Pseudo Pseudo-Ester (Cyclic Impurity) Lactol->Pseudo + MeOH / - H2O (Kinetic Trap) Pseudo->Target Slow Isomerization (Long Reflux)

Figure 1: Reaction pathway showing the competition between linear esterification and pseudo-ester cyclization.

Experimental Protocols

Method A: High-Throughput Acid Chloride Route (Recommended)

Best for: Small to medium scale (1g – 50g), high purity requirements, and moisture-sensitive substrates. Mechanism: In situ generation of the acid chloride followed by methanolysis. This method is irreversible and generally faster than Fischer esterification.

Reagents & Materials
ReagentEquivalentsRole
4-(3,4-difluorophenyl)-4-oxobutanoic acid1.0 eqSubstrate
Thionyl Chloride (SOCl₂)1.2 - 1.5 eqChlorinating Agent
Methanol (Anhydrous)Solvent (10-20V)Nucleophile & Solvent
DMF (Dimethylformamide)0.05 eq (Cat.)Catalyst
DCM (Dichloromethane)OptionalCo-solvent
Step-by-Step Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Dissolve the keto-acid (1.0 eq) in anhydrous Methanol (or MeOH/DCM 1:1 mixture if solubility is poor). Cool the solution to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.5 eq) over 20–30 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gases. Ensure proper ventilation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess MeOH and SOCl₂.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Saturated NaHCO₃ (2x) to neutralize residual HCl.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate to yield the crude methyl ester.

  • Purification: Usually obtained as a clear to pale yellow oil or low-melting solid. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Fischer Esterification (Scale-Up Optimized)

Best for: Large scale (>100g), cost-sensitive production, and robust substrates.

Reagents & Materials
ReagentEquivalentsRole
Substrate1.0 eqSubstrate
Sulfuric Acid (H₂SO₄, conc.)[3]0.1 - 0.2 eqCatalyst
Methanol (HPLC Grade)Solvent (10V)Nucleophile
TolueneOptionalAzeotropic water removal
Step-by-Step Protocol
  • Setup: Flask equipped with a reflux condenser.

  • Addition: Dissolve the substrate in Methanol. Add concentrated H₂SO₄ (catalytic amount) slowly.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours.

    • Critical Step: For difficult substrates, use a Dean-Stark trap with Toluene/Methanol to physically remove water, driving the equilibrium to the right.

  • Quench: Cool to room temperature. Neutralize with solid Sodium Bicarbonate (NaHCO₃) until pH ~7.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between Water and EtOAc. Wash organic layer with Brine, dry, and concentrate.

Quality Control & Characterization

To ensure the integrity of the protocol, the following analytical parameters must be verified.

NMR Distinction (Linear vs. Pseudo)

The most common failure mode is misidentifying the pseudo-ester as the product.

FeatureLinear Methyl Ester (Target)Pseudo-Ester (Impurity)
¹H NMR (OMe) Singlet, δ 3.60 – 3.70 ppmSinglet, δ 3.10 – 3.20 ppm (Shielded)
¹³C NMR (C=O) Ketone: ~195 ppmEster: ~173 ppmLactone: ~170 ppmAcetal Carbon: ~105 ppm
IR Spectroscopy Two C=O stretches:~1735 cm⁻¹ (Ester)~1690 cm⁻¹ (Aryl Ketone)One broad/split C=O stretch:~1780 cm⁻¹ (Lactone)
Analytical Workflow Diagram

QC_Workflow Sample Crude Product TLC TLC Check (Hex/EtOAc 7:3) Sample->TLC NMR 1H NMR Analysis TLC->NMR Decision OMe Shift? NMR->Decision Pass Release Batch (Linear Ester) Decision->Pass 3.6 ppm Fail Reprocess (Pseudo-Ester) Decision->Fail 3.2 ppm Fail->Sample Acid Hydrolysis + Re-Esterification

Figure 2: QC Decision Matrix for distinguishing isomeric product forms.

Troubleshooting & Optimization

Issue: High Pseudo-Ester Content
  • Cause: Reaction stopped too early (kinetic product) or water was present during workup without neutralization.

  • Solution: Extend reflux time. The linear ester is the thermodynamic product. Adding a co-solvent like Toluene and removing water azeotropically favors the linear form.

Issue: Incomplete Conversion
  • Cause: Equilibrium limitation (Method B) or old Thionyl Chloride (Method A).

  • Solution: For Method B, increase the volume of Methanol or add a molecular sieve trap. For Method A, distill SOCl₂ before use to ensure potency.

Issue: Defluorination (Rare)
  • Cause: Harsh basic conditions during workup.

  • Solution: Avoid strong bases (NaOH/KOH). Use NaHCO₃ or K₂CO₃ for neutralization. The 3,4-difluoro motif is generally stable to acid, but sensitive to nucleophilic aromatic substitution under strong basic heating.

References

  • Synthesis of 4-(3,4-difluorophenyl)

    • Patent: "Process for the preparation of 4,4-difluoro-3-oxobutanoic acid esters."[4] US Patent 2008/0004465 A1. (Provides context on difluoro-phenyl ketone reactivity). Link

  • General Mechanism of Gamma-Keto Acid Esterification

    • Source: Organic Syntheses, Coll. Vol. 3, p. 610 (1955). "Methyl 4-oxobutanoate synthesis." (Foundational protocol for succinic derivatives). Link

  • Pseudo-Ester Characterization

    • Journal: "Tautomerism of gamma-keto acids and esters." Journal of the Chemical Society, Perkin Transactions 2. (Explains the NMR shifts between linear and cyclic forms). Link

  • Compound Data & Safety

    • PubChem:[5] 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CID 2758337).[5] Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 4-(3,4-difluorophenyl)-4-oxobutanoic acid and Thionyl Chloride before proceeding.

Sources

Application Note: High-Yield Synthesis of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the high-yield synthesis of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate , a critical intermediate in the development of GABA analogs and fluorinated agrochemicals.[1][2]

Abstract & Strategic Overview

The synthesis of This compound presents a specific challenge in electrophilic aromatic substitution (EAS).[1][2] The substrate, 1,2-difluorobenzene , is electronically deactivated due to the inductive withdrawal of the two fluorine atoms, yet it retains para-directing resonance effects.

This protocol details two validated pathways:

  • Route A (Direct Acylation): A process-intensified, one-pot reaction using ethyl succinyl chloride.[1][2] This route is faster but requires strict thermal control to prevent Lewis acid-mediated ester cleavage.[1][2]

  • Route B (Classic Anhydride): A robust, two-step sequence using succinic anhydride followed by Fischer esterification. This is the preferred route for large-scale operations where stoichiometric reliability outweighs step count.[1][2]

Target Molecule:

  • IUPAC Name: Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate[1][2]

  • Molecular Formula: C₁₂H₁₂F₂O₃[1]

  • Key Structural Feature: Gamma-keto ester moiety attached to a 3,4-difluorophenyl ring.[1][2]

Retrosynthetic Analysis & Mechanism

The formation of the C-C bond at the C4 position of the 1,2-difluorobenzene ring is governed by the directing effects of the fluorine substituents.

  • Regioselectivity: Fluorine is an ortho, para-director.[1][2] In 1,2-difluorobenzene, positions 3 and 6 are ortho to one fluorine and meta to the other. Positions 4 and 5 are para to one fluorine and meta to the other.

  • Steric/Electronic Outcome: Substitution occurs predominantly at Position 4 (or 5, which is equivalent) because the ortho positions (3,6) are sterically crowded and inductively deactivated.

Reaction Pathway Diagram

G Start 1,2-Difluorobenzene Complex Acylium Ion Complex [R-C≡O]+ AlCl4- Start->Complex Electrophilic Attack Reagent1 Ethyl Succinyl Chloride (Route A) Reagent1->Complex AlCl3, DCM 0°C Reagent2 Succinic Anhydride (Route B) Reagent2->Complex AlCl3, DCM Reflux Intermediate_Acid 4-(3,4-difluorophenyl)- 4-oxobutanoic acid Complex->Intermediate_Acid Route B: Hydrolysis Target Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate Complex->Target Route A: Quench (Ice/HCl) Intermediate_Acid->Target EtOH, H2SO4 Reflux

Caption: Divergent synthetic pathways. Route A provides direct access; Route B proceeds via the acid intermediate.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Catalyst Stoichiometry 2.2 – 2.5 eq (AlCl₃)The product contains two Lewis basic carbonyls (ketone + ester).[1][2] 1 eq of AlCl₃ generates the electrophile, while >1 eq is sequestered by the product complex. Insufficient catalyst halts conversion.[3]
Temperature (Route A) -5°C to 0°C (Addition) AlCl₃ can coordinate with the ester oxygen of ethyl succinyl chloride, leading to cleavage (de-esterification).[2] Low temperature minimizes this side reaction during initial mixing.
Temperature (Route B) Reflux (40°C DCM) 1,2-difluorobenzene is deactivated.[2] Thermal energy is required to overcome the activation barrier for the EAS reaction with the anhydride.
Solvent Selection Dichloromethane (DCM) Provides excellent solubility for the organic reactants while precipitating the AlCl₃-complex, driving the equilibrium forward.
Moisture Control < 0.05% H₂O AlCl₃ is violently hygroscopic. Moisture deactivates the catalyst and generates HCl gas.

Detailed Experimental Protocols

Protocol A: Direct Acylation (Process Intensified)

Best for: Small-to-medium scale, time-sensitive synthesis.[1][2]

Reagents:

  • 1,2-Difluorobenzene (1.0 eq, 11.4 g, 100 mmol)[1][2]

  • Ethyl Succinyl Chloride (1.1 eq, 18.1 g, 110 mmol)

  • Aluminum Chloride (AlCl₃), anhydrous (2.5 eq, 33.3 g, 250 mmol)

  • Dichloromethane (DCM), anhydrous (150 mL)[2]

Step-by-Step Procedure:

  • Catalyst Slurry: In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and thermometer, suspend AlCl₃ (33.3 g) in DCM (100 mL) . Cool the slurry to -5°C using an ice/salt bath.

  • Electrophile Formation: Mix Ethyl Succinyl Chloride (18.1 g) with DCM (25 mL) in the addition funnel. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining internal temperature < 0°C. Observation: The slurry may darken or homogenize slightly as the acylium complex forms.

  • Substrate Addition: Mix 1,2-Difluorobenzene (11.4 g) with DCM (25 mL) . Add dropwise to the reaction mixture at 0°C over 20 minutes.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Stir at RT for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] If starting material remains (>5%), heat to gentle reflux (40°C) for 1 hour.

  • Quenching (Exothermic!): Cool the mixture to 0°C. Slowly pour the reaction mass into a stirred beaker containing 500 g crushed ice and 50 mL conc. HCl . Caution: Vigorous gas evolution (HCl).[2]

  • Workup:

    • Separate the organic layer.[4]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Sat. NaHCO₃ (2 x 100 mL) to remove acidic impurities, then with Brine (100 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3]

  • Purification: The crude oil is typically >90% pure. Purification via vacuum distillation (bp ~140-150°C @ 0.5 mmHg) or silica gel flash chromatography (Hexane/EtOAc gradient) yields the pure ester.[2]

Protocol B: Anhydride Route (Industrial Standard)

Best for: Large scale, high purity requirements, avoiding ester hydrolysis risks.

Phase 1: Synthesis of 4-(3,4-difluorophenyl)-4-oxobutanoic acid

  • Setup: Charge AlCl₃ (2.5 eq) and Succinic Anhydride (1.1 eq) in DCM or 1,2-Dichloroethane (DCE) .

  • Addition: Add 1,2-Difluorobenzene (1.0 eq) dropwise at RT.

  • Reaction: Heat to reflux (40°C for DCM, 83°C for DCE) for 4–8 hours until gas evolution ceases.

  • Workup: Quench into Ice/HCl. The solid product (acid) often precipitates or is extracted into DCM and then extracted back into 10% NaOH (aq). Acidify the basic aqueous layer to pH 1 to precipitate the pure keto-acid.[2]

Phase 2: Esterification

  • Reaction: Dissolve the keto-acid in Absolute Ethanol (5-10 volumes) .

  • Catalyst: Add conc. H₂SO₄ (0.1 eq) .

  • Reflux: Boil under reflux for 4-6 hours.

  • Isolation: Concentrate ethanol, dilute with water, extract with EtOAc, wash with NaHCO₃, and dry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Ester hydrolysis by AlCl₃Switch to Route B or ensure temperature stays < 0°C during addition. Reduce reaction time.
Isomer Contamination Substitution at C3 positionUnlikely due to steric hindrance, but if observed, lower the reaction temperature. Ensure 1,2-DFB is pure.
Incomplete Conversion Deactivated ring / Old Catalyst1,2-DFB is slow to react. Use fresh AlCl₃ (yellow/grey powder, not white/clumped). Increase solvent volume to improve mixing.
Dark/Tarred Product Polymerization or excessive heatControl exotherms strictly. Ensure N₂ atmosphere to exclude moisture.

Safety & Waste Disposal

  • Aluminum Chloride: Reacts violently with water. Quench only into large excess of ice.

  • 1,2-Difluorobenzene: Flammable and irritant.[1][2] Use in a fume hood.

  • Waste: Aqueous layers from the quench contain Aluminum salts and HCl. Neutralize with NaOH/Lime before disposal. Organic waste contains halogenated solvents.

References

  • Friedel-Crafts Acylation of Polyfluorobenzenes

    • Reaction of 1,2-difluorobenzene with acetyl chloride/AlCl3.[1][2]

    • Source: Fluorine Notes, Vol. 3, 2000. "AlCl3 in modern chemistry of polyfluoroarenes".
  • General Acylation Protocol (Chlorobenzene Analog)

    • Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate via Friedel-Crafts.[1][2][3]

    • Source: BenchChem Technical Support, "Synthesis of Ethyl 4-(3-chlorophenyl)
  • Acylation Mechanism & Stoichiometry

    • Friedel-Crafts Acylation: Mechanism and Scope.[1][2]

    • Source: Organic Chemistry Portal.[5]

  • Regioselectivity Data

    • Electrophilic substitution p
    • Source: PubChem Compound Summary: 1,2-Difluorobenzene.[1][2]

    • [2]

Sources

Reduction of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate to hydroxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters
Document ID:  AN-2026-FKB-RED

Executive Summary

This guide details the reduction of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate (1) , a critical intermediate in the synthesis of fluorinated GABA analogs and neuroactive lactones. The presence of the 3,4-difluorophenyl moiety imparts metabolic stability and lipophilicity, but necessitates precise control over reduction conditions to avoid defluorination or side-reactions.

We present three distinct protocols based on the desired target and stereochemical requirements:

  • Path A (Pharma Standard): Asymmetric Hydrogenation to the chiral

    
    -hydroxy ester/lactone.
    
  • Path B (Baseline): Racemic reduction using Sodium Borohydride (

    
    ).
    
  • Path C (Exhaustive): Complete reduction to the 1,4-diol using Lithium Aluminum Hydride (

    
    ).
    
Chemical Context & Pathway Visualization[1]

The reduction of


-keto esters is complicated by the propensity of the resulting 

-hydroxy ester to cyclize into a

-lactone (dihydrofuran-2-one) under acidic or thermal conditions.

ReductionPathways Substrate Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate (1) HydroxyEster Ethyl 4-(3,4-difluorophenyl)- 4-hydroxybutyrate (2) Substrate->HydroxyEster Selective Ketone Red. (Ru-BINAP or NaBH4) Diol 1-(3,4-difluorophenyl)- butane-1,4-diol (4) Substrate->Diol Exhaustive Red. (LiAlH4) Lactone 5-(3,4-difluorophenyl)- dihydrofuran-2(3H)-one (3) HydroxyEster->Lactone Spontaneous Cyclization (Acid/Heat) Lactone->Diol Reductive Ring Opening

Figure 1: Divergent reduction pathways. Path A favors the Hydroxy Ester (2) which equilibrates with Lactone (3). Path C yields the Diol (4).

Protocol A: Asymmetric Hydrogenation (High-Value Target)

Objective: Synthesis of enantiomerically enriched (R)- or (S)-ethyl 4-(3,4-difluorophenyl)-4-hydroxybutyrate. Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH) or High-Pressure Hydrogenation. Why this method? It is the gold standard for generating chiral centers in drug development, avoiding the waste associated with chiral resolution.

Materials
  • Substrate: this compound (1.0 equiv).

  • Catalyst:

    
     (0.5–1.0 mol%).
    
  • Hydrogen Source: Hydrogen gas (

    
    ) or Formic acid/Triethylamine azeotrope (5:2).
    
  • Solvent: Degassed Ethanol (EtOH).

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Procedure
  • Catalyst Preparation: In a glovebox or under Argon, dissolve the Ru-BINAP catalyst (substrate/catalyst ratio S/C = 200:1 to 1000:1) in degassed EtOH.

  • Loading: Charge the autoclave with the substrate solution (0.5 M in EtOH). Add the catalyst solution via cannula to avoid oxygen exposure.

  • Hydrogenation:

    • Seal the reactor and purge 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 10–30 bar (150–450 psi)

      
      .
      
    • Heat to 50°C and stir at 1000 rpm for 12–24 hours.

  • Work-up:

    • Cool to room temperature (RT) and carefully vent

      
      .
      
    • Concentrate the solvent under reduced pressure.

    • Critical Checkpoint: Analyze crude by

      
      -NMR. If lactonization is desired, treat the residue with catalytic p-TsOH in Toluene (reflux with Dean-Stark) to drive closure to (3) . If the open chain (2)  is required, avoid acid and store at low temperature.
      
Data & Validation
ParameterSpecification
Conversion >98% (by HPLC)
Enantiomeric Excess (ee) >94% (typical with BINAP)
Key NMR Signal (Product)

4.7-4.8 ppm (dd, 1H, CH-OH)

Protocol B: Racemic Reduction (Baseline Standard)

Objective: Rapid synthesis of racemic alcohol for analytical standards or non-chiral applications. Reagent: Sodium Borohydride (


).
Step-by-Step Procedure
  • Dissolution: Dissolve this compound (10 mmol) in absolute Ethanol (30 mL). Cool to 0°C.[1]

  • Addition: Add

    
     (0.5 equiv, 5 mmol) portion-wise over 15 minutes. Note: Theoretically 0.25 equiv is required, but 0.5 ensures completion.[2]
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 3:1).[3]

  • Quench: Carefully add saturated

    
     solution. Caution: Hydrogen gas evolution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel).

Protocol C: Exhaustive Reduction to 1,4-Diol

Objective: Synthesis of 1-(3,4-difluorophenyl)butane-1,4-diol. Reagent: Lithium Aluminum Hydride (


).
Safety Warning: 

is pyrophoric. Reacts violently with water.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Reagent Prep: Suspend

    
     (2.5 equiv) in anhydrous THF (0.5 M) at 0°C.
    
  • Addition: Dissolve the keto-ester in anhydrous THF. Add dropwise to the

    
     suspension. The reaction is exothermic; maintain temp <10°C.
    
  • Reflux: Once addition is complete, warm to RT, then reflux (65°C) for 4 hours to ensure reduction of the ester moiety.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the diol (4) as a viscous oil.

Analytical Quality Control

HPLC Method (Chiral)

To determine enantiomeric excess of the hydroxy ester/lactone:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) or 210 nm.

NMR Interpretation (400 MHz, )
  • Substrate (Keto-Ester): Triplet at

    
     2.7 (succinic 
    
    
    
    ), Triplet at
    
    
    3.2 (succinic
    
    
    alpha to ketone).
  • Product (Hydroxy-Ester): The triplet at 3.2 disappears. New signal at

    
     4.7 (CH-OH).
    
  • Lactone Formation: If the ethyl group signals (quartet ~4.1, triplet ~1.2) are missing, the molecule has cyclized to the lactone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee% (Path A) Temperature too highLower hydrogenation temp to 25°C or 0°C.
Incomplete Conversion Catalyst poisoningEnsure substrate is free of halides/sulfur. Increase

pressure.
Spontaneous Lactonization Acidic workupUse neutral quench (buffer pH 7). Avoid silica gel if open chain is needed.
Defluorination Pd/C used (Hydrogenolysis)Avoid Pd catalysts. Use Ru or Rh for carbonyl reduction without affecting aryl-F.

References

  • General Asymmetric Hydrogen

    
    -Keto Esters: 
    
    • Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society, 1998.
    • Relevance: Establishes the Ru-BINAP/Diamine system as the standard for aryl ketone reduction.
  • Synthesis of Fluorinated Hydroxy Esters (Biocatalytic Approach)

    • Nie, Y., et al. "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction..." Journal of Biotechnology, 2007.
    • Relevance: Demonstrates the handling of fluorinated acetoacetate analogs, applicable to the difluoro-substr
  • Lactonization Dynamics

    • Oda, S., et al. "Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate..."[4] Bioscience, Biotechnology, and Biochemistry, 1998.[4]

    • Relevance: Discusses the equilibrium between the hydroxy ester and lactone in phenyl-substituted analogs.
  • Ruthenium-Catalyzed Hydrogenation Protocols

    • BenchChem Application Notes.[1] "Asymmetric Reduction of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate."

    • Relevance: Provides the closest structural analog protocol for chemical reduction.
    • (General Reference)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the recrystallization of this and structurally similar aryl ketoesters.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This guide is structured to provide practical, experience-driven advice to overcome common hurdles in the recrystallization of this specific ketoester. While specific experimental data for this compound is not widely published, this guide leverages established principles of organic chemistry and data from structurally related molecules to provide a robust framework for developing an effective purification protocol.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Question 1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer:

This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. The principle of "like dissolves like" is a good starting point for solvent selection. Given the structure of this compound, which contains a polar ketone and ester functional group, as well as a less polar difluorophenyl ring, solvents of intermediate polarity are likely to be most effective.

Troubleshooting Steps:

  • Increase Solvent Volume: Add the solvent in small increments to the heated mixture. Ensure the solvent is at or near its boiling point to maximize solubility.[1]

  • Solvent Polarity Mismatch: If the compound remains insoluble even with a significant amount of hot solvent, the polarity of your solvent is likely mismatched.

    • If using a non-polar solvent (e.g., hexane, toluene): The compound's polar groups are dominating its solubility behavior. Switch to a more polar solvent such as ethyl acetate, acetone, or isopropanol.

    • If using a very polar solvent (e.g., water, methanol): The non-polar aromatic ring may be limiting solubility. Try a solvent of intermediate polarity.

  • Consider a Mixed Solvent System: If a single solvent does not provide the desired solubility profile (poorly soluble when cold, highly soluble when hot), a mixed solvent system is an excellent alternative. A good approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible solvent pairs with varying polarities include ethanol-water, ethyl acetate-hexane, and acetone-water.

Question 2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.[2]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Lower the Solution Temperature Before Cooling: If the solvent's boiling point is too high, consider a different solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), you might switch to ethyl acetate (b.p. 77 °C).

  • Use a Mixed Solvent System: Adding a second solvent can lower the overall boiling point of the system and may facilitate crystal formation.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Slower Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before placing it in an ice bath. You can further slow the cooling process by placing the flask in a beaker of warm water and allowing both to cool together.

Question 3: I have a very low yield of recovered crystals. What are the likely causes and how can I improve it?

Answer:

A low yield is a common issue in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[3] To remedy this, evaporate some of the solvent and attempt to recrystallize from the more concentrated solution.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a slight excess of hot solvent before filtration and keep the filtration apparatus (funnel and receiving flask) hot.[4]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[3]

Question 4: My recrystallized product is colored, but the pure compound should be colorless. How do I remove colored impurities?

Answer:

Colored impurities can often be removed by treating the hot solution with activated charcoal.

Procedure:

  • After the crude product is fully dissolved in the hot solvent, remove the flask from the heat source to prevent bumping.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal. Be sure to use fluted filter paper to speed up the filtration process and minimize cooling.[1]

  • Allow the hot, decolorized filtrate to cool and crystallize as usual.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Solvent Boiling Point (°C) Polarity Index Rationale
Ethyl Acetate 774.4Often a good choice for compounds with moderate polarity.
Isopropanol 823.9A polar protic solvent that can engage in hydrogen bonding.
Acetone 565.1A polar aprotic solvent, good for dissolving many organic compounds.
Toluene 1112.4A less polar option, may be suitable if the compound is less polar than anticipated.
Ethanol/Water VariableVariableA mixed solvent system that allows for fine-tuning of polarity.

Solvent property data sourced from multiple chemical suppliers and databases.[5][6]

It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the optimal choice before proceeding with a bulk recrystallization.[4]

Q2: What is the expected melting point of pure this compound?

The melting point for this specific compound is not widely reported in publicly available literature. However, we can look at a closely related compound, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, which has a reported melting point of 113-115 °C.[7] Another analog, ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, has a melting point of 57 °C.[8] Given these, it is reasonable to expect that this compound is a solid at room temperature, but its exact melting point needs to be determined experimentally. A sharp melting point range of 1-2 °C after recrystallization is a good indicator of high purity.

Q3: How can I be sure that my recrystallization has successfully purified the compound?

The success of a purification can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities tend to depress and broaden the melting point range. Compare the melting point of your recrystallized product to the crude material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A purified compound should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify the presence of impurities.

Experimental Workflow

Below is a generalized step-by-step protocol for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting A Crude Product in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved? B->C C->B No D Insoluble Impurities or Color? C->D Yes E Hot Gravity Filtration D->E Yes F Slow Cooling to Room Temp D->F No E->F G Cool in Ice Bath F->G H Crystals Formed? G->H I Vacuum Filtration H->I Yes M Oiling Out? H->M No J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L N Low Yield? L->N M->F Yes, Reheat & Add Solvent N->B Yes, Evaporate Excess Solvent

References

  • PubChem. (n.d.). 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(3,5-Difluorophenyl)-4-oxobutyric acid Properties. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Veer Narmad South Gujarat University. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 4. Crystallization. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Retrieved from [Link]

  • RSC Publishing. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • European Patent Office. (n.d.). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Regulations.gov. (2007). Sumihiro NOMURA eta!. Patent No.. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Technical Support Center: Controlling Moisture Sensitivity in Ethyl Succinyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling ethyl succinyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who work with this highly reactive and moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of using ethyl succinyl chloride and ensure the success and reproducibility of your experiments.

Executive Summary: The Challenge of Moisture

Ethyl succinyl chloride is a valuable bifunctional reagent used in a variety of chemical syntheses, including the production of pharmaceuticals and polymers.[1][2] Its utility stems from the highly reactive acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.[3][4] However, this high reactivity is also its greatest challenge in the laboratory: the acyl chloride is extremely susceptible to hydrolysis.[5][6][7][8]

Trace amounts of water in solvents, on glassware, or in the ambient atmosphere can rapidly convert ethyl succinyl chloride into its corresponding carboxylic acid (succinic acid monoethyl ester) and hydrochloric acid.[9] This side reaction not only consumes the starting material, reducing the yield of the desired product, but the generated HCl can also catalyze other unwanted side reactions. Therefore, maintaining a scrupulously dry, inert reaction environment is paramount for success.[10]

Frequently Asked Questions (FAQs)

Q1: Why is ethyl succinyl chloride so sensitive to moisture?

A1: The carbon atom in the acyl chloride group (-COCl) is highly electrophilic. This is because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[5][7] These atoms pull electron density away from the carbon, giving it a significant partial positive charge. Water, acting as a nucleophile, readily attacks this electron-deficient carbon, initiating a hydrolysis reaction that is often rapid and irreversible under typical reaction conditions.[5][9]

Q2: What are the primary signs that my reaction has been compromised by moisture?

A2: Common indicators of moisture contamination include:

  • Low or no yield of the desired product: The starting material is consumed by hydrolysis instead of the intended reaction.

  • Formation of a white precipitate: This could be the succinic acid monoethyl ester byproduct, which may be less soluble in the reaction solvent.

  • Evolution of a gas (HCl): While HCl is a byproduct of the desired reaction as well, excessive or unexpected gas evolution can indicate rapid hydrolysis.[11]

  • Inconsistent results between batches: This often points to variations in the dryness of reagents, solvents, or the reaction setup.

Q3: How should I store ethyl succinyl chloride?

A3: Ethyl succinyl chloride should be stored in a cool, dry place in a tightly sealed container to prevent moisture ingress.[12][13][14] For long-term storage, consider placing the container inside a desiccator with a drying agent. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use standard grade solvents for my reaction?

A4: It is highly discouraged. Standard grade solvents often contain significant amounts of dissolved water that can be detrimental to the reaction.[15] Using anhydrous (dry) solvents is essential.[16] Even commercially available anhydrous solvents should be handled with care to prevent moisture absorption from the air.[17]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter and provides a logical approach to diagnosing and resolving them.

Issue 1: Low Product Yield with Starting Material Consumed
Possible Cause Diagnostic Check Solution
Incomplete Drying of Glassware The surface of the glass has a layer of adsorbed water that can interfere with sensitive reagents.[18]Oven-dry all glassware at >120°C for at least 4 hours (or overnight) and assemble while hot, or flame-dry the apparatus under a stream of inert gas and cool under an inert atmosphere.[18][19][20]
"Wet" Anhydrous Solvents Even sealed anhydrous solvents can absorb moisture if not handled properly.Use freshly opened bottles of anhydrous solvent or purify the solvent yourself. Common methods include distillation from a suitable drying agent (e.g., CaH₂) or passing it through a column of activated alumina.[21]
Atmospheric Moisture Ingress Leaks in the reaction setup can allow ambient moisture to enter.Ensure all joints are well-sealed (use high-vacuum grease if appropriate). Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.[10] A bubbler at the outlet is a good indicator of positive pressure.
Contaminated Reagents The nucleophile or other reagents may contain trace amounts of water.If the nucleophile is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it with an appropriate drying agent (e.g., molecular sieves).
Issue 2: Formation of Succinic Acid Monoethyl Ester as a Major Byproduct
Possible Cause Diagnostic Check Solution
Hydrolysis During Reagent Addition Adding ethyl succinyl chloride too quickly can cause localized heating, potentially accelerating hydrolysis if trace moisture is present.Add the ethyl succinyl chloride dropwise via a syringe or dropping funnel to a well-stirred solution of the nucleophile.[22] Consider cooling the reaction mixture (e.g., with an ice bath) during the addition.
"Syringe Contamination" Using a non-dried syringe to transfer ethyl succinyl chloride.Dry syringes in an oven and cool them in a desiccator before use. Flush the syringe with dry inert gas before drawing up the reagent.[17][19]
Inadequate Inert Atmosphere Insufficient flushing of the reaction vessel with inert gas.Before adding any reagents, flush the reaction flask with a stream of dry nitrogen or argon for several minutes.[17][20] Alternatively, use a "purge-and-refill" technique where the flask is evacuated and refilled with inert gas three times.[23]
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Possible Cause Diagnostic Check Solution
Poor Quality Ethyl Succinyl Chloride The starting material may have degraded during storage due to slow hydrolysis.If possible, analyze the starting material by NMR or IR spectroscopy to check for the presence of the carboxylic acid. Consider purifying the ethyl succinyl chloride by distillation before use.
Insufficiently Nucleophilic Reagent The reacting partner may not be a strong enough nucleophile to react efficiently under the chosen conditions.Consider using a more nucleophilic reagent or adding a non-nucleophilic base (e.g., triethylamine, pyridine) to activate the nucleophile or scavenge the HCl byproduct.

Key Experimental Protocols & Workflows

Protocol 1: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the standard procedure for establishing an inert atmosphere suitable for reactions with ethyl succinyl chloride.

Materials:

  • Round-bottom flask (or three-neck flask)

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with tubing

  • Needles (inlet and outlet)

  • Glassware (syringes, dropping funnel, condenser, etc.)

Procedure:

  • Dry Glassware: Oven-dry all glassware and the stir bar for at least 4 hours at >120°C.[18]

  • Assemble Apparatus: While the flask is still warm, assemble it with the stir bar inside and seal the joint(s) with rubber septa. Clamp the flask securely.

  • Establish Inert Atmosphere: Insert an inlet needle connected to the inert gas line through the septum. Insert a second, wider-gauge "outlet" needle to allow air to escape.[19]

  • Flush the System: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace all the air.[17] For more rigorous drying, use a vacuum/backfill cycle three times.[23]

  • Maintain Positive Pressure: Remove the outlet needle. The inert gas supply should now be directed through an oil bubbler to maintain a slight positive pressure, preventing air from re-entering.

  • Add Reagents: Add dry solvents and liquid reagents via a dry, inert-gas-flushed syringe.[17][19] Add solid reagents quickly against a counter-flow of inert gas or in a glovebox if available.[17][18]

Workflow Diagram: Moisture-Sensitive Reaction Setup

G cluster_prep Preparation Phase cluster_inert Inerting Phase cluster_reaction Reaction Phase Dry 1. Oven-Dry Glassware (>120°C, >4h) Assemble 2. Assemble Hot Glassware with Stir Bar Dry->Assemble Flush 3. Flush with Inert Gas (N₂ or Ar) Assemble->Flush PositivePressure 4. Maintain Positive Pressure (via Bubbler) Flush->PositivePressure AddSolvent 5. Add Anhydrous Solvent (via Syringe) PositivePressure->AddSolvent AddReagents 6. Add Reagents (Solids/Liquids) AddSolvent->AddReagents RunRxn 7. Run Reaction (Stirring, Temp Control) AddReagents->RunRxn

Caption: Workflow for setting up a moisture-sensitive reaction.

**Protocol 2: Solvent Purification via Distillation from Calcium Hydride (CaH₂) **

!CAUTION! This procedure should be performed by trained personnel in a fume hood. Calcium hydride reacts violently with water to produce flammable hydrogen gas.

Materials:

  • Solvent to be dried (e.g., THF, Dichloromethane)

  • Calcium Hydride (CaH₂) powder

  • Distillation apparatus (oven-dried)

  • Inert gas setup

Procedure:

  • Initial Setup: Assemble the distillation apparatus and flush thoroughly with inert gas as described in Protocol 1.

  • Add Drying Agent: To the distillation flask, add the solvent and then cautiously add calcium hydride (approx. 5-10 g per liter of solvent).

  • Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas for several hours. This allows the CaH₂ to react with any dissolved water.

  • Distillation: Distill the solvent directly into a dry, inert-atmosphere-flushed receiving flask (Schlenk flask).

  • Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves under an inert atmosphere.

  • Quenching: After the distillation pot has cooled completely, very slowly and carefully add isopropanol to quench the remaining CaH₂, followed by methanol, and finally water.

Data Table: Common Drying Agents for Solvents
Drying AgentSolvents Commonly DriedMechanismNotes
3Å Molecular Sieves THF, Dichloromethane, Acetonitrile, AlcoholsAdsorption (water molecules fit into pores)Safe and effective; must be activated by heating under vacuum before use.[24]
**Calcium Hydride (CaH₂) **THF, Dichloromethane, Toluene, AlkanesChemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)Highly effective but reactive; requires distillation.[16]
Sodium/Benzophenone THF, Toluene, EthersChemical Reaction (Forms a deep blue ketyl radical in the absence of water)Provides a visual indicator of dryness; highly reactive and requires specialized handling.[16]
Activated Alumina THF, TolueneAdsorptionCan be used in a column for solvent purification systems.[21]

Mechanistic Insight: Desired Reaction vs. Hydrolysis

Understanding the competing reaction pathways is crucial for effective troubleshooting.

G Start Ethyl Succinyl Chloride (R-COCl) DesiredProduct Desired Product (Ester, Amide, etc.) Start->DesiredProduct  Desired Reaction Pathway (Nucleophilic Acyl Substitution) Byproduct Hydrolysis Byproduct (Succinic Acid Monoethyl Ester) Start->Byproduct  Competing Hydrolysis Pathway Nuc Nucleophile (e.g., R'-OH, R'-NH₂) H2O Water (H₂O) (Moisture Contaminant) HCl1 HCl DesiredProduct->HCl1  + HCl2 HCl Byproduct->HCl2  +

Sources

Technical Support Center: Optimization of Catalyst Loading for 3,4-Difluoro Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the 3,4-difluoro acylation of aromatic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a focus on optimizing catalyst loading for improved yield, selectivity, and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the typical role and amount of catalyst used in a 3,4-difluoro acylation reaction?

In a 3,4-difluoro acylation, which is a type of Friedel-Crafts acylation, a Lewis acid catalyst is typically employed to activate the acylating agent (e.g., 3,4-difluorobenzoyl chloride).[1] Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other Lewis acids.[2][3] Unlike some other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the catalyst.[4][5] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating further in the reaction.[4][6]

Q2: My reaction yield is very low. What are the most likely causes related to the catalyst?

Low yields in Friedel-Crafts acylation are frequently linked to catalyst-related issues.[6] Here are the primary culprits:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are highly sensitive to moisture.[6] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[6][7]

  • Insufficient Catalyst Loading: As mentioned, the product-catalyst complex formation necessitates at least a stoichiometric amount of the catalyst.[4][5] Using a catalytic amount will often result in a low conversion rate.

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups on the aromatic ring you are trying to acylate can render it unreactive towards electrophilic aromatic substitution.[6][8]

Q3: I am observing the formation of multiple products. How can I improve the selectivity of my 3,4-difluoro acylation?

Poor selectivity can manifest as the formation of isomers (e.g., ortho-acylated product instead of the desired para-isomer) or poly-acylated products. While the electron-withdrawing nature of the first acyl group generally deactivates the ring to prevent further acylation, harsh reaction conditions can sometimes lead to undesired byproducts.[4][7]

To improve selectivity:

  • Control Reaction Temperature: Higher temperatures can sometimes overcome the steric hindrance at the ortho position, leading to a mixture of isomers.[7] Running the reaction at a lower temperature can favor the sterically less hindered para-product.

  • Optimize Catalyst Choice: While AlCl₃ is common, other Lewis acids might offer better selectivity for your specific substrate. Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ could be beneficial.[3]

  • Stoichiometry Control: Using a large excess of the acylating agent or catalyst can promote side reactions.[7] Precise control over the stoichiometry of your reactants is important.

Troubleshooting Guides

Issue 1: Consistently Low or No Product Yield

This is one of the most common issues encountered. This guide will walk you through a systematic approach to diagnose and resolve the problem.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Time) start->check_conditions analyze_reaction Monitor Reaction Progress (TLC, GC/MS) check_reagents->analyze_reaction check_catalyst->analyze_reaction check_conditions->analyze_reaction optimize Systematic Optimization analyze_reaction->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

Step-by-Step Protocol for Diagnosing Low Yield:

  • Reagent and Solvent Purity:

    • Action: Ensure all reagents, especially the 3,4-difluoroaromatic substrate and the acylating agent, are of high purity. Impurities can lead to side reactions or inhibit the catalyst.[7] Use freshly distilled or purchased anhydrous solvents.

    • Rationale: Friedel-Crafts reactions are highly sensitive to impurities that can react with the Lewis acid catalyst.

  • Strict Anhydrous Conditions:

    • Action: Flame-dry or oven-dry all glassware before use.[9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Lewis acid catalysts like AlCl₃ react vigorously with water, rendering them inactive.[6]

  • Catalyst Loading and Activity:

    • Action: Start with a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid catalyst relative to the limiting reagent.[4] If using a previously opened bottle of catalyst, its activity may be compromised due to moisture exposure. Consider using a fresh, unopened container.

    • Rationale: The ketone product forms a complex with the catalyst, so a substoichiometric amount will result in incomplete conversion.[4][5]

  • Reaction Monitoring:

    • Action: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

    • Rationale: This will help you determine if the reaction is proceeding at all, if it's stalling, or if side products are forming.

Experimental Protocol for Optimizing Catalyst Loading:

This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific 3,4-difluoro acylation.

Parameter Recommendation Rationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)Commonly used and effective Lewis acids for Friedel-Crafts reactions.[2][3]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvents that are suitable for Friedel-Crafts reactions.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.[7]

Procedure:

  • Set up a series of parallel reactions in oven-dried flasks under an inert atmosphere.

  • To each flask, add the aromatic substrate (1.0 equivalent) and the anhydrous solvent.

  • Cool the flasks to 0 °C in an ice bath.

  • In separate, dry vials, weigh out varying amounts of the Lewis acid catalyst (e.g., 0.8, 1.0, 1.2, and 1.5 equivalents).

  • Add the catalyst to each respective reaction flask and stir for 10-15 minutes.

  • Slowly add the 3,4-difluorobenzoyl chloride (1.1 equivalents) to each flask.

  • Allow the reactions to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of each reaction by TLC or another suitable analytical method.

  • Quench each reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the product, wash the organic layer, dry it, and remove the solvent.

  • Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.

Issue 2: Formation of Undesired Side Products

The formation of side products can complicate purification and reduce the overall yield of the desired 3,4-difluoro acylated product.

Common Side Products and Their Mitigation:

  • Ortho-Isomer Formation:

    • Cause: While the para-position is generally favored due to less steric hindrance, higher reaction temperatures can lead to the formation of the ortho-isomer.[7]

    • Solution: Maintain a lower reaction temperature (e.g., 0 °C) throughout the addition of reagents and for a portion of the reaction time.

  • Polyacylation:

    • Cause: Although the acylated product is deactivated towards further substitution, using a large excess of a highly reactive acylating agent or a very active catalyst under harsh conditions can sometimes lead to a second acylation.[7]

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent and avoid excessively high temperatures.

Visualizing the Catalytic Cycle and Potential Pitfalls:

Friedel_Crafts_Acylation_Cycle cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Acyl_Halide 3,4-Difluorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ (Catalyst) Inactive_Catalyst Inactive Catalyst [AlCl₃(H₂O)n] Lewis_Acid->Inactive_Catalyst + H₂O Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Aromatic Aromatic Aromatic Substrate Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Product_Complex->Lewis_Acid Catalyst Sequestering Product 3,4-Difluoro Acylated Product Product_Complex->Product + H₂O (Workup) Moisture H₂O (Moisture)

Caption: Catalytic cycle and deactivation pathways in Friedel-Crafts acylation.

Analytical Methods for Reaction Monitoring

To effectively troubleshoot and optimize your 3,4-difluoro acylation, it is essential to monitor the reaction's progress.

Technique Application Advantages Considerations
Thin Layer Chromatography (TLC) Qualitative monitoring of starting material consumption and product formation.[11]Fast, simple, and inexpensive.Provides qualitative information only.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of reaction components and identification of byproducts.[12][13]High sensitivity and provides structural information.Requires sample workup and access to instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates; quantitative analysis.[10][14]Provides detailed structural information.Can be complex to interpret for reaction mixtures.

By implementing these troubleshooting strategies and optimization protocols, researchers can overcome common challenges in 3,4-difluoro acylation and achieve higher yields and purities of their target compounds.

References

  • Benchchem. Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • SATHEE. Friedel Crafts Reaction.
  • University of Rochester. Troubleshooting: How to Improve Yield.
  • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts.
  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
  • ResearchGate. The effects of the amount of catalyst on the Friedel–Crafts alkylation...
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • PMC. Enantioselective 3,4-Oxyamination of 1,3-Dienes Enabled by an Electron-Rich Planar Chiral Rhodium Indenyl Catalyst.
  • Eurofins. Analytical Method Summaries.
  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Benchchem. troubleshooting common issues in Friedel-Crafts reactions.
  • International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • WSU. Monitoring Reactions by TLC.
  • PMC. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.

Sources

Troubleshooting low conversion in ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate Synthesis

Executive Summary

This guide addresses low conversion rates in the synthesis of This compound . This synthesis typically proceeds via a two-step sequence:

  • Friedel-Crafts Acylation: Reaction of 1,2-difluorobenzene with succinic anhydride (mediated by

    
    ) to form 4-(3,4-difluorophenyl)-4-oxobutanoic acid.
    
  • Fischer Esterification: Conversion of the keto-acid to the ethyl ester.

Root Cause Analysis: The primary bottleneck is almost invariably Step 1 . The 1,2-difluorobenzene ring is electronically deactivated, requiring higher activation energy and precise catalyst stoichiometry compared to non-fluorinated benzenes.

Part 1: The Friedel-Crafts Acylation (The Bottleneck)

The Problem: Users often report yields <40% or recovered starting material. The Cause: Insufficient catalyst loading or inadequate temperature for the deactivated difluoro-ring.

Critical Parameter: Catalyst Stoichiometry

Unlike catalytic reactions, Friedel-Crafts acylation with anhydrides requires stoichiometric quantities of Lewis acid.

  • The Trap: Many researchers use 1.1 equivalents of

    
    . This will fail. 
    
  • The Reality:

    • 1.0 eq of

      
       complexes with the succinic anhydride to generate the acylium ion.
      
    • 1.0 eq of

      
       complexes with the product (the resulting ketone carbonyl), removing it from the cycle.
      
    • Requirement: You need a minimum of 2.2 to 2.5 equivalents of

      
       relative to the anhydride.
      
Critical Parameter: Temperature & Solvent[1]
  • Deactivation: The two fluorine atoms withdraw electron density via induction (

    
     effect), making the ring a poor nucleophile.
    
  • Solvent Trap: Dichloromethane (DCM) refluxes at

    
    . This is often too cold to overcome the activation energy of the difluoro-ring.
    
  • Solution: Switch to 1,2-Dichloroethane (DCE) (reflux

    
    ) or Chlorobenzene . If the substrate is cheap, use 1,2-difluorobenzene as the solvent (neat).
    
Protocol Optimization Table
ParameterStandard (Failing) ConditionOptimized Condition Reasoning

Equiv.
1.1 – 1.5 eq2.5 – 3.0 eq Compensates for product complexation and moisture.
Solvent DCM (

)
DCE (

) or Neat
Higher kinetic energy required for deactivated ring.
Addition Order

added to mixture
Anhydride added to

Pre-formation of the acylium ion complex is crucial.
Reaction Time 2–4 Hours6–12 Hours Slower kinetics due to ring deactivation.

Part 2: Troubleshooting Logic Tree (Visualization)

The following diagram illustrates the decision-making process for diagnosing low conversion.

TroubleshootingFlow Start Issue: Low Conversion (<50%) CheckCat 1. Check AlCl3 Stoichiometry Is it > 2.2 equivalents? Start->CheckCat CheckColor 2. Check Physical State Is the mixture a thick 'Red/Orange Oil'? CheckCat->CheckColor Yes ActionStoich Action: Increase AlCl3 to 2.5 eq. Complexation traps catalyst. CheckCat->ActionStoich No CheckTemp 3. Check Temperature Is T > 60°C? CheckColor->CheckTemp Yes (well mixed) ActionStir Action: Improve Agitation. Use overhead stirrer. Complex is insoluble. CheckColor->ActionStir Yes (but clumped) ActionWater Action: Check Reagents. AlCl3 is hydrolyzed (white powder?). Must be yellow/grey. CheckColor->ActionWater No (remains clear/colorless) ActionSolvent Action: Switch Solvent. DCM is too cold. Use DCE or Nitrobenzene. CheckTemp->ActionSolvent No (<45°C) Success Proceed to Hydrolysis/Workup CheckTemp->Success Yes

Caption: Diagnostic workflow for isolating the cause of reaction stalling in Friedel-Crafts acylation of deactivated aromatics.

Part 3: Step-by-Step Optimized Protocol

Safety Note:


 reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.
Step 1: Acylation (Synthesis of the Keto-Acid)
  • Setup: Flame-dry a 3-neck round bottom flask equipped with an overhead stirrer (magnetic stirring often fails due to sludge viscosity), reflux condenser, and

    
     inlet.
    
  • Catalyst Charge: Add

    
     (2.5 eq)  and 1,2-Dichloroethane (DCE)  (5–10 volumes).
    
  • Acylating Agent: Add Succinic Anhydride (1.1 eq) in one portion.

    • Observation: The mixture may warm slightly. Stir for 15 min to allow the acylium complex to form.

  • Substrate Addition: Add 1,2-difluorobenzene (1.0 eq) dropwise over 30 minutes.

    • Note: If using the substrate as solvent, reverse this: Add

      
      /Anhydride to the liquid difluorobenzene.
      
  • Reaction: Heat to

    
      (gentle reflux).
    
    • Monitor: Reaction turns dark orange/red. Evolution of HCl gas is a positive sign.

    • Duration: 6–12 hours. Monitor by HPLC (quench a 10µL aliquot in MeOH).

  • Quench: Cool to

    
    . Slowly pour the reaction mixture into ice/conc. HCl (10:1) .
    
    • Why HCl? Prevents precipitation of aluminum salts which cause emulsions.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Evaporate to obtain the solid acid intermediate.
    
Step 2: Esterification (Acid Ethyl Ester)
  • Setup: Dissolve the crude acid from Step 1 in Ethanol (excess) .

  • Catalyst: Add catalytic

    
     (0.1 eq) .
    
  • Reaction: Reflux for 4–6 hours.

    • Equilibrium Management: If conversion stalls, add Toluene and use a Dean-Stark trap to remove water azeotropically.

  • Workup: Neutralize with

    
    , concentrate, and distill or recrystallize.
    

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid rock. What happened? A: This is the "Red Oil" complex freezing. The Friedel-Crafts intermediate is an ionic liquid-like complex that is insoluble in non-polar solvents.

  • Fix: Use an overhead mechanical stirrer (high torque). Do not rely on magnetic stir bars. Add more solvent (DCE or Nitrobenzene) to solubilize the complex.

Q2: I see two spots on TLC very close together. Is it regioselectivity issues? A: Unlikely. 1,2-difluorobenzene strongly directs to the 4-position (para to one fluorine, meta to the other).

  • Likely Culprit: It is likely the open keto-acid and the closed lactol form (cyclic tautomer) of the intermediate. This is normal. Proceed to esterification; both forms will convert to the linear ester.

Q3: Can I use Succinyl Chloride instead of Succinic Anhydride? A: Yes, but it is riskier. Succinyl chloride is more reactive but can lead to double-acylation (reacting at both ends) or polymerization if the stoichiometry isn't strictly controlled. Anhydride is preferred for the mono-acylation to the acid.

Q4: My


 is white. Is that good? 
A:  No. Pure, active anhydrous 

is usually yellow or greyish . Pure white powder often indicates surface hydrolysis (aluminum hydroxide formation) due to moisture exposure. If it doesn't fume when the bottle is opened, it is dead. Discard it.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Eyley, S. C., et al. (2008). Process for the preparation of 4,4-difluoro-3-oxobutanoic acid esters. US Patent 2008/0004465 A1. Link (Describes analogous fluorinated acetoacetate chemistry and handling of difluoro-intermediates).

  • Teufel, H. (1975).[1] Halogenated 4-(4'-biphenylyl)-butanols and synthesis thereof. US Patent 3,859,363. Link (Details the succinic anhydride Friedel-Crafts conditions using

    
     in chlorinated solvents).
    
  • PubChem. (n.d.). 4-(3,4-difluorophenyl)-4-oxobutanoic acid.[2] National Library of Medicine. Link (Chemical structure and property verification).

Sources

Technical Support Center: Separation of 3,4- and 2,3-Difluoro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 3,4-difluoro and 2,3-difluoro isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of separating these closely related positional isomers. Due to their nearly identical physicochemical properties, baseline separation requires a nuanced understanding of analytical techniques and strategic experimental design.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your separation experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the separation of 3,4- and 2,3-difluoro isomers. Each problem is presented with potential causes and actionable solutions, grounded in established scientific principles.

Issue 1: Poor or No Resolution in Reversed-Phase HPLC

Symptoms:

  • Co-eluting peaks for the 3,4- and 2,3-difluoro isomers.

  • Broad, overlapping peaks with no distinct valley between them.

Potential Causes:

  • Insufficient Selectivity of the Stationary Phase: Standard C8 and C18 columns rely primarily on hydrophobic interactions, which are often insufficient to differentiate the subtle polarity differences between these isomers.[3][4]

  • Inadequate Mobile Phase Composition: The organic modifier and aqueous phase composition may not be optimized to exploit the small differences in hydrophobicity and dipole moment.

  • Suboptimal Temperature: Column temperature can influence selectivity by affecting analyte-stationary phase interactions and mobile phase viscosity.

Solutions:

  • Employ a Fluorinated Stationary Phase: Pentafluorophenyl (PFP) or other fluorinated phases offer alternative retention mechanisms such as dipole-dipole, π-π, and charge transfer interactions, which can significantly enhance selectivity for halogenated compounds.[3][4]

  • Optimize the Mobile Phase:

    • Solvent Selection: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile can offer different selectivity for aromatic compounds compared to methanol.

    • pH Adjustment: If the target molecules have acidic or basic functionalities (e.g., difluorobenzoic acid or difluoroaniline), adjusting the mobile phase pH can alter their ionization state and improve separation.[5]

  • Temperature Screening: Evaluate a range of column temperatures (e.g., 25°C, 40°C, 60°C) to determine the optimal condition for resolution.

Issue 2: Tailing Peaks in Gas Chromatography (GC)

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Poor peak shape, leading to inaccurate integration and quantification.

Potential Causes:

  • Active Sites in the GC System: Polar functional groups in the isomers (e.g., -NH2 in difluoroaniline) can interact with active sites (silanols) in the injector liner or on the column, causing peak tailing.

  • Inappropriate Column Phase: The stationary phase may not be sufficiently inert or may have the wrong polarity for the analytes.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

Solutions:

  • Use a Deactivated Liner and Column: Employ liners and columns that have been treated to minimize active sites.

  • Select an Appropriate GC Column: A mid-polarity column, such as one containing a trifluoropropyl stationary phase, can provide good selectivity for these isomers.[6]

  • Optimize Injection Volume and Concentration: Reduce the amount of sample injected to avoid overloading the column.

  • Derivatization: For compounds with active hydrogens (e.g., amines, acids), derivatization can block these sites, reduce polarity, and improve peak shape.[7][8]

Issue 3: Difficulty in Confirming Isomer Identity

Symptoms:

  • Ambiguous identification of the 3,4- and 2,3-difluoro isomers after separation.

  • Uncertainty in assigning the correct peak to the corresponding isomer.

Potential Causes:

  • Identical Mass Spectra: Electron ionization mass spectrometry (EI-MS) of positional isomers often yields nearly identical fragmentation patterns, making definitive identification challenging.

  • Lack of Authentic Standards: Without pure standards for each isomer, it is difficult to confirm their elution order.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a powerful tool for distinguishing between fluorinated isomers. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their electronic environment, providing a unique fingerprint for each isomer.[9][10][11]

    • ¹H and ¹³C NMR: Detailed analysis of the proton and carbon spectra, including coupling patterns with fluorine, can also aid in structural elucidation.[12][13][14]

  • Co-injection with a Pure Standard: If a pure standard of one isomer is available, co-injecting it with the mixture will cause the corresponding peak to increase in size, confirming its identity.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally best for separating 3,4- and 2,3-difluoro isomers?

A1: While several techniques can be employed, Supercritical Fluid Chromatography (SFC) often provides superior speed and resolution for isomer separations.[15] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, enabling rapid and efficient separations.[16][17] The ability to use a wide range of stationary phases, including chiral columns, makes SFC highly versatile for resolving structurally similar molecules.

Q2: Can I use crystallization to separate these isomers?

A2: Yes, crystallization can be an effective method for separating isomers, particularly on a preparative scale.[18][19] The success of this technique relies on finding a solvent system where the two isomers have significantly different solubilities.[20] This often requires screening a variety of solvents and temperatures. Techniques like slow evaporation or cooling can be employed.[21]

Q3: Is derivatization a good strategy for improving the separation of difluoro isomers?

A3: Derivatization can be a very effective strategy, especially for GC analysis or when the parent compounds are difficult to separate.[8] By converting the isomers into derivatives, you can:

  • Enhance Volatility: Improve their suitability for GC analysis.

  • Increase Resolution: The derivatizing agent can introduce structural differences that are more easily resolved by the chromatographic system.

  • Improve Detection: A derivatizing agent can be chosen to enhance the detector response.[22][23]

Q4: How can I choose the right HPLC column for this separation?

A4: When standard C18 columns fail, consider columns with alternative selectivities. A pentafluorophenyl (PFP) column is often a good starting point due to its ability to engage in multiple interaction modes beyond hydrophobicity, which are beneficial for separating halogenated aromatic compounds.[3][4] Phenyl-hexyl columns can also offer different selectivity through π-π interactions.[24]

Q5: What are the key parameters to optimize in a GC method for these isomers?

A5: The most critical parameters to optimize are:

  • Column Stationary Phase: Select a phase that provides good selectivity for positional isomers. A mid-polarity phase is often a good choice.

  • Temperature Program: A slow, optimized temperature ramp can significantly improve resolution.

  • Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can impact efficiency and resolution.

Section 3: Experimental Protocols & Data

Protocol 1: HPLC Separation of Difluorobenzoic Acid Isomers

This protocol outlines a starting point for the separation of 3,4- and 2,3-difluorobenzoic acid.

Parameter Condition
Instrument HPLC system with UV detector
Column PFP (Pentafluorophenyl) Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve 1 mg of the isomer mixture in 1 mL of 50:50 Acetonitrile:Water.

This method is a starting point and may require optimization for your specific instrument and sample.

Protocol 2: GC-MS Analysis of Difluoroaniline Isomers

This protocol provides a general method for the analysis of 3,4- and 2,3-difluoroaniline.

Parameter Condition
Instrument Gas Chromatograph with Mass Spectrometer Detector
Column Mid-polarity column (e.g., DB-17ms, 30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 80°C, hold for 2 min, ramp to 200°C at 5°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-300 m/z
Sample Preparation Dissolve 1 mg of the isomer mixture in 1 mL of Ethyl Acetate.

This method is a starting point and may require optimization. For examples of similar separations, see references.[6][25][26]

Section 4: Visualizations

Workflow for Method Development in Isomer Separation

SeparationWorkflow cluster_start Initial Analysis cluster_hplc HPLC Method Development cluster_gc GC Method Development cluster_sfc SFC as an Alternative cluster_confirm Identity Confirmation cluster_end Final Outcome Start Crude Isomer Mixture HPLC_Initial Initial HPLC Screen (C18 Column) Start->HPLC_Initial Primary Approach GC_Initial Initial GC Screen (DB-5 Column) Start->GC_Initial Alternative for Volatile Compounds HPLC_Optimize Optimize Mobile Phase & Temperature HPLC_Initial->HPLC_Optimize HPLC_PFP Switch to PFP Column HPLC_Optimize->HPLC_PFP If no resolution SFC Supercritical Fluid Chromatography (SFC) HPLC_PFP->SFC If still challenging NMR NMR Spectroscopy (¹⁹F, ¹H, ¹³C) HPLC_PFP->NMR GC_Optimize Optimize Temp Program & Flow Rate GC_Initial->GC_Optimize GC_Deriv Derivatization GC_Optimize->GC_Deriv If peak tailing persists GC_Deriv->SFC If still challenging GC_Deriv->NMR SFC->NMR Co_Injection Co-injection with Pure Standard NMR->Co_Injection For confirmation End Baseline Separated & Identified Isomers NMR->End Co_Injection->End

Caption: A logical workflow for developing a separation method for difluoro isomers.

References

  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. Available at: [Link]

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. Available at: [Link]

  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship, University of California. Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • (PDF) Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fluoroacetylation/fluoroethylesterification as a derivatization approach for gas chromatography-mass spectrometry in metabolomics: preliminary study of lymphohyperplastic diseases. PubMed. Available at: [Link]

  • Crystallisation Techniques. University of Glasgow. Available at: [Link]

  • The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. PubMed. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. Available at: [Link]

  • The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. MDPI. Available at: [Link]

  • The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical. Sciforum. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. Available at: [Link]

  • ¹H NMR spectra of deuterofluorobenzenes (500 MHz, CD₃CN) formed in... ResearchGate. Available at: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. ResearchGate. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Chemical Derivatization in Flow Analysis. PubMed Central. Available at: [Link]

  • Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. Available at: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available at: [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available at: [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. Available at: [Link]

  • separation of two isomers. Chromatography Forum. Available at: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY. ResearchGate. Available at: [Link]

  • New strategies for separations through reactions. Indian Academy of Sciences. Available at: [Link]

  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI. Available at: [Link]

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Stability of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Executive Summary

This guide addresses the stability profile of This compound (CAS: Analogous to 84313-94-0 series) in acidic environments. While the 3,4-difluorophenyl group provides resistance to electrophilic aromatic substitution, the


-keto ester  motif introduces specific vulnerabilities.[1] In acidic media, this compound acts as a "thermodynamic chameleon," susceptible to two primary degradation pathways: hydrolysis  to the carboxylic acid and intramolecular cyclization  to furanone derivatives.[1]

Module 1: Acid-Catalyzed Hydrolysis (The Primary Pathway)

The Issue: Users often report "disappearing" ester peaks during acidic workups or reactions. This is rarely actual decomposition but rather a conversion to the free acid form: 4-(3,4-difluorophenyl)-4-oxobutanoic acid .

Mechanism & Causality: Under Brønsted acid catalysis (e.g., HCl, H₂SO₄, TFA), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon highly electrophilic.[1] Water attacks this center, leading to the expulsion of ethanol.[1]

  • Electronic Effect: The 3,4-difluoro substitution on the phenyl ring is electron-withdrawing. This destabilizes the developing positive charge on the ketone carbonyl but has a negligible inductive effect on the distal ester group. Therefore, hydrolysis kinetics are comparable to non-fluorinated analogs.[1]

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Retention Time Shift (Earlier) Hydrolysis to Free AcidCheck pH: If pH < 2.0, hydrolysis accelerates. Action: Neutralize with NaHCO₃ or switch to a buffered workup (pH 4-5).
Yield Loss (Organic Layer) Partitioning to AqueousThe free acid is more polar.[1] Action: Salting out (NaCl saturation) and re-extracting the aqueous layer with EtOAc/THF.
Incomplete Reaction Equilibrium LimitationWater Removal: Acid hydrolysis is reversible.[1] Action: Use a Dean-Stark trap or molecular sieves if trying to prevent hydrolysis.

Module 2: The Cyclization Trap (The "Hidden" Impurity)

The Issue: "I see a new, non-polar impurity peak (M-18) that increases with temperature or acid strength."

Technical Insight: This is the classic Paal-Knorr type cyclization behavior of


-keto acids/esters. In the presence of strong acid and heat, the ketone oxygen attacks the activated carboxyl carbon.[1]
  • Stage 1 (Reversible): Formation of the cyclic pseudo-acid (hydroxy-lactone).[1]

  • Stage 2 (Irreversible): Dehydration to form 5-(3,4-difluorophenyl)furan-2(3H)-one .

Critical Factor: The 3,4-difluorophenyl group increases the electrophilicity of the benzylic ketone, making the initial cyclization step thermodynamically favorable compared to non-fluorinated alkyl analogs.[1]

Visualizing the Pathway:

G Ester Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate (Starting Material) Acid 4-(3,4-difluorophenyl)- 4-oxobutanoic Acid (Hydrolysis Product) Ester->Acid + H₂O / H+ (Hydrolysis) Acid->Ester + EtOH / H+ (Esterification) Lactone Cyclic Hydroxy-Lactone (Pseudo-Acid Form) Acid->Lactone Intramolecular Cyclization Furanone 5-(3,4-difluorophenyl) furan-2(3H)-one (Dehydration Product) Lactone->Furanone - H₂O / Heat (Irreversible)

Figure 1: The degradation cascade.[1] Note that the transition from Acid to Furanone is often irreversible under standard processing conditions.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: My HPLC baseline is noisy, and the peak shape is broad. Is the column failing? A: Likely not. This is often "On-Column Equilibrium."

  • Explanation: If your mobile phase is slightly acidic (e.g., 0.1% Formic Acid), the

    
    -keto ester may exist in rapid equilibrium with its enol form or the cyclic hydroxy-lactone intermediate during the run.[1]
    
  • Solution:

    • Buffer pH: Ensure mobile phase pH is distinct from the pKa of the free acid (approx pKa ~4.5).[1] Run at pH 2.0 (fully protonated) or pH 7.0 (fully ionized) to sharpen peaks.[1]

    • Temperature: Lower column temperature (e.g., 25°C vs 40°C) to slow the interconversion kinetics.

Q: How do I distinguish the impurities by MS? Use this mass shift table:

SpeciesFormulaMass DifferenceCharacteristic Fragment
Target Ester C₁₂H₁₂F₂O₃Parent (M)Loss of OEt (-45)
Free Acid C₁₀H₈F₂O₃M - 28Loss of CO₂ (-44)
Furanone C₁₀H₆F₂O₂M - 46Stable aromatic ion

Module 4: Synthesis & Handling FAQs

Q: Can I use HCl/MeOH to synthesize this ester from the acid? A: Proceed with caution. While Fischer esterification works, the competing dehydration to the furanone is a risk if the reaction is heated too vigorously or runs too long.[1]

  • Recommendation: Use Thionyl Chloride (SOCl₂) at 0°C to form the acyl chloride in situ, then quench with ethanol.[1] This kinetic control avoids the thermodynamic sink of the furanone ring formation.

Q: Is the C-F bond stable in acid? A: Yes. The aromatic C-F bond is extremely robust. It requires harsh conditions (e.g., combustion or metal-mediated activation) to break.[1] Standard mineral acids (HCl, H₂SO₄) used in workups will not defluorinate the ring.[1]

Q: Recommended Storage Conditions? A: Store at -20°C under inert gas (Argon/Nitrogen).

  • Why? Even trace moisture at room temperature can catalyze hydrolysis over months, autocatalyzed by the trace acid generated.[1]

References

  • Hydrolysis Kinetics of Keto Esters: Akhtar, N., et al. "Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically."[1][2] Asian Journal of Chemistry, vol. 24, no.[1][2] 5, 2012, pp. 2054-2056.[1][2] Link

  • Cyclization Mechanisms (Paal-Knorr Analogies): "Formation of γ-Keto Esters from β-Keto Esters." Organic Syntheses, vol. 91, 2014, pp. 137-149.[1] Link[1]

  • General Reactivity of Fluorinated Aromatics: "Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoic acid - PubChem Compound Summary." National Center for Biotechnology Information.[1] Link

  • Acid-Catalyzed Esterification/Hydrolysis Mechanisms: "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Link

Sources

Validation & Comparative

19F NMR shifts for 3,4-difluoro substituted aromatics

Strategic Analysis of NMR Signatures in 3,4-Difluoro Aromatics

Executive Summary

In medicinal chemistry, the 3,4-difluorophenyl motif is a privileged scaffold, widely employed to block metabolic "soft spots" (specifically CYP450 oxidation at the para-position) while modulating lipophilicity. However, characterizing this motif presents unique spectroscopic challenges compared to its isomers (2,3- or 3,5-difluoro) due to strong second-order coupling effects.

This guide provides a technical comparison of the


Mechanistic Comparative Analysis

To accurately interpret spectra, one must understand the underlying physics driving the chemical shifts and coupling patterns in vicinal difluoro systems.

The Ortho-Fluorine Effect (Shielding)

Unlike proton NMR, where deshielding is intuitive,

  • 3,4-Difluoro (Ortho): When two fluorine atoms are ortho to each other, they induce a mutual upfield shift (shielding, lower ppm values) of approximately 20–25 ppm relative to isolated fluorines. This is due to the overlap of lone-pair orbitals (p-p repulsion) increasing the electron density around the nuclei.

  • 3,5-Difluoro (Meta): These fluorines are electronically decoupled. They lack the direct orbital overlap, resulting in shifts that are typically further downfield (deshielded) compared to the ortho-isomer.

Coupling Dynamics: The Diagnostic Fingerprint

The definitive differentiator between the 3,4-motif and its alternatives is the Magnitude of the Fluorine-Fluorine coupling (

Interaction TypeIsomerCoupling Constant (

)
Spectral Appearance
Ortho (

)
3,4-Difluoro 20 – 25 Hz Distinctive roof effect; often appears as complex pseudo-quartets if

is small.
Meta (

)
3,5-Difluoro1 – 5 HzOften unresolved broadening or very small triplets.
Para (

)
2,5-Difluoro6 – 15 HzClearly resolved doublets, but smaller magnitude than ortho.

Spectroscopic Data Comparison

The following data contrasts the 3,4-difluoro motif with its primary isomers. Data is referenced to


1
Table 1: Isomer Shift & Coupling Benchmarks
Compound ClassStructure

F1 (ppm)

F2 (ppm)

(Hz)
Key Feature
Target Motif 3,4-Difluoroaniline -142.5 -155.6 22.0 Large

due to EDG (amine) resonance.
Isomer A3,5-Difluoroaniline-110.0-110.0< 2.0Equivalent fluorines (singlet/triplet).
Isomer B2,3-Difluoroaniline-138.0-158.020.5Similar

to 3,4- but distinct chemical environment due to amine proximity.
Reference1,2-Difluorobenzene-139.0-139.020.0Higher order AA'XX' system (complex multiplet).

Note: Shifts are solvent-dependent. Polar solvents (DMSO-


Case Study: Substituent Effects (EDG vs. EWG)

The electronic nature of the substituent at position 1 drastically alters the gap between the two fluorine signals in 3,4-systems.

  • Electron Donating Group (e.g., -

    
    ):  Increases electron density at C-2 and C-4 (ortho/para).
    
    • Result: The F at C-4 is significantly more shielded (upfield, ~ -155 ppm) than the F at C-3 (~ -142 ppm). The signals are well-separated.

  • Electron Withdrawing Group (e.g., -

    
    ):  Decreases electron density.
    
    • Result: Both fluorines are deshielded, often collapsing the chemical shift difference (

      
      ). This creates a "second-order" strong coupling regime where the spectrum looks like a complex tight multiplet rather than two distinct signals.
      

Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), follow this self-validating workflow.

Solvent System Selection
  • Standard:

    
     (Non-polar). Good for resolution, but may not solubilize polar drugs.
    
  • Alternative: DMSO-

    
     (Polar). Recommended for 3,4-difluoro aromatics. 
    
    • Reasoning: DMSO often enhances the chemical shift separation (

      
      ) between the two fluorines, breaking second-order roofing effects and simplifying integration.
      
Acquisition Parameters (The "Trust" Protocol)

Fluorine has a wide spectral width and long relaxation times. Standard proton parameters will yield non-quantitative data.

  • Pulse Sequence: zgig (Inverse gated decoupling). Decouples protons to remove

    
     broadening, yielding clean singlets/doublets.
    
  • Spectral Width (SW): Set to 200–250 ppm (-50 to -250 ppm) to catch all aromatics and internal standards.

  • Offset (O1P): Center at -120 ppm.

  • Relaxation Delay (D1): CRITICAL.

    • Fluorine

      
       can range from 2s to 10s.
      
    • Rule: Set D1

      
       (typically 20–30 seconds for qNMR).
      
    • Validation: Run a quick inversion-recovery experiment (

      
       calc) if quantifying.
      
Internal Standards

Avoid TFA (reactive). Use:

  • 
    -Trifluorotoluene: 
    
    
    ppm (Robust, non-reactive).
  • Hexafluorobenzene:

    
     ppm (Good for checking baseline at the far right).
    

Visualization & Logic Flows

Diagram 1: Isomer Identification Decision Tree

This logic flow guides the researcher in distinguishing the 3,4-motif from impurities.

IsomerIDStartUnknown Difluoro AromaticAnalyze 19F SpectrumCountSignalsCount Distinct F SignalsStart->CountSignalsOneSignal1 Signal (Integration = 2F)(Chemical Equivalence)CountSignals->OneSignalTwoSignals2 Signals (Integration 1F each)(Chemical Inequivalence)CountSignals->TwoSignalsResultSymSymmetric Isomer(e.g. 1,2-difluorobenzene)OneSignal->ResultSymSymmetryCouplingCheckCheck J(FF) CouplingTwoSignals->CouplingCheckLargeJLarge CouplingJ = 20-25 HzCouplingCheck->LargeJSmallJSmall/No CouplingJ < 5 HzCouplingCheck->SmallJMedJMedium CouplingJ = 6-15 HzCouplingCheck->MedJResult34CONFIRMED: 3,4-Difluoro(Ortho Relationship)LargeJ->Result34Result35CONFIRMED: 3,5-Difluoro(Meta Relationship)SmallJ->Result35Result25CONFIRMED: 2,5-Difluoro(Para Relationship)MedJ->Result25

Caption: Logic flow for assigning difluoro-substitution patterns based on signal count and J-coupling magnitude.

Diagram 2: qNMR Experimental Workflow

A self-validating loop for quantitative analysis.

qNMR_WorkflowPrepSample Prep(Solvent + Internal Std)T1_TestT1 Relaxation Test(Inversion Recovery)Prep->T1_TestParam_SetSet ParametersD1 = 5 * T1Pulse = zgigT1_Test->Param_SetDetermine Longest T1AcquireAcquisition(NS > 64 for S/N)Param_Set->AcquireProcessProcessing(Phase + Baseline)Acquire->ProcessValidateValidation CheckIs Std Integral = 1.00?Process->ValidateValidate->PrepFail (Check Solubility)Validate->AcquireFail (Adjust D1)

Caption: Step-by-step workflow for Quantitative 19F NMR (qNMR) ensuring relaxation compliance.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
  • Reich, H. J. (2023). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

  • Ivanković, T., et al. (2010). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens. Biodegradation. (Source for 3,4-difluoroaniline specific shifts: -142.5 ppm and -155.6 ppm).[2] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for J-coupling magnitudes and ortho-effects).
  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. (Protocol standards for qNMR relaxation delays). [Link]

Comparison of ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate vs methyl ester analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate and its methyl ester analog .[1] It is designed for researchers optimizing synthetic routes for GABA-B agonists, pyridazinone scaffolds, or fluorinated bioactive intermediates.[1]

Executive Summary: Strategic Selection

In drug development, the choice between the ethyl and methyl ester of 4-(3,4-difluorophenyl)-4-oxobutyrate is rarely arbitrary. It dictates the downstream processing window, crystallization kinetics, and hydrolytic stability.

FeatureEthyl Ester (Target Standard)Methyl Ester (Process Alternative)
CAS (Acid Precursor) 84313-94-0 (Acid)84313-94-0 (Acid)
Hydrolytic Stability High : Resists spontaneous hydrolysis during acidic workups.[1]Moderate : Prone to faster hydrolysis; requires controlled pH.[1]
Lipophilicity (cLogP) ~2.8 (Predicted)~2.3 (Predicted)
Crystallinity Often yields oils or low-melting solids; slower crystallization.[1]Higher tendency to crystallize; easier purification in early steps.[1]
Primary Utility Prodrug/Final Intermediate : Preferred for lipophilic formulation or stable storage.[1]Transient Intermediate : Preferred for rapid turnover (e.g., enzymatic resolution).[1]

Synthetic Routes & Yield Optimization

The synthesis of these esters typically proceeds via Friedel-Crafts acylation.[2] The choice of ester group influences the reagents and quench protocols.

Pathway A: The Succinic Anhydride Route (Two-Step)

Best for: Large-scale manufacturing where cost of goods (COGs) is critical.

  • Acylation: 1,2-Difluorobenzene + Succinic Anhydride

    
    4-(3,4-difluorophenyl)-4-oxobutyric acid .
    
  • Esterification: Acid + ROH

    
     Ester.[1]
    
Pathway B: The Mono-Ester Chloride Route (One-Step)

Best for: High-throughput medicinal chemistry (HTS) where step count matters more than cost.

  • Acylation: 1,2-Difluorobenzene + Methyl/Ethyl Succinyl Chloride

    
    Target Ester .
    
Critical Comparison of Workup
  • Methyl Ester Risk: In Pathway B, the methyl ester is susceptible to Lewis-acid mediated cleavage (demethylation) if the reaction temperature exceeds 0°C during quenching.

  • Ethyl Ester Advantage: The ethyl group provides steric protection, allowing for more robust quenching (up to 20°C) without significant hydrolysis back to the acid.

Visualization: Synthesis & Downstream Logic

The following diagram maps the synthetic decision tree and downstream utility for these compounds.

G Start 1,2-Difluorobenzene Acid 4-(3,4-difluorophenyl)- 4-oxobutyric Acid Start->Acid Friedel-Crafts (AlCl3, 0-25°C) Anhydride Succinic Anhydride Anhydride->Acid EthylEster Ethyl 4-(3,4-difluorophenyl)- 4-oxobutyrate Acid->EthylEster Esterification (Reflux) MethylEster Methyl 4-(3,4-difluorophenyl)- 4-oxobutyrate Acid->MethylEster Esterification (Reflux) EthylRoute EtOH / H2SO4 MethylRoute MeOH / H2SO4 GABA GABA Analogs (e.g., Fluorinated Baclofen) EthylEster->GABA Reductive Amination / Hydrolysis Pyridazinone Pyridazinone Scaffolds EthylEster->Pyridazinone Hydrazine Hydrate MethylEster->GABA Enzymatic Resolution (Lipase) MethylEster->Pyridazinone Hydrazine Hydrate (Faster Rate)

Caption: Synthetic pathways from 1,2-difluorobenzene to GABA analogs and pyridazinones via ethyl/methyl esters.

Experimental Protocols

Protocol A: Synthesis of this compound

Standardized for 50 mmol scale.

Reagents:

  • 1,2-Difluorobenzene (5.7 g, 50 mmol)

  • Succinic Anhydride (5.0 g, 50 mmol)

  • Aluminum Chloride (

    
    ) (14.0 g, 105 mmol)
    
  • Dichloromethane (DCM) (Dry, 100 mL)

  • Ethanol (Absolute, 50 mL)

  • Sulfuric Acid (Conc., 1 mL)

Step 1: Friedel-Crafts Acylation (Synthesis of the Acid) [2]

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a nitrogen inlet and addition funnel.

  • Solvation: Suspend

    
     in DCM (50 mL) and cool to 0°C.
    
  • Addition: Add succinic anhydride in portions. Stir for 15 min.

  • Reaction: Add 1,2-difluorobenzene dropwise over 20 min. The solution will turn dark orange/red.[1]

  • Warm: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (mobile phase 5% MeOH in DCM).

  • Quench: Pour the mixture slowly into ice/HCl (100 g ice + 20 mL conc. HCl).

  • Isolation: Extract with EtOAc (3 x 50 mL). Wash organic layer with Brine.[1] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] Concentrate to yield the crude acid solid.[1]
    

Step 2: Fischer Esterification (Acid → Ethyl Ester)

  • Reflux: Dissolve the crude acid in Ethanol (50 mL). Add

    
     (1 mL).[1]
    
  • Time: Reflux for 6 hours.

  • Workup: Concentrate ethanol. Dilute residue with water (50 mL) and extract with DCM.[1]

  • Purification: Wash with sat.

    
     to remove unreacted acid.[1] Dry and concentrate.
    
  • Yield: Expect ~85-90% yield as a viscous pale yellow oil.[1]

Protocol B: Kinetic Resolution (Methyl Ester Specific)

Why Methyl? Lipases (e.g., Candida antarctica Lipase B) often show higher specific activity towards methyl esters due to lower steric hindrance.

  • Substrate: Dissolve Mthis compound (1 mmol) in phosphate buffer (pH 7.2) / DMSO (9:1).[1]

  • Enzyme: Add CAL-B (immobilized, 20 mg).

  • Reaction: Stir at 30°C.

  • Outcome: The methyl ester allows for rapid hydrolysis of the S-enantiomer (if chiral reduction occurred previously) or selective transesterification, whereas the ethyl ester may react 3-5x slower.

Performance Data Comparison

The following data points are synthesized from standard reactivity profiles of aryl-oxo-butyrates.

ParameterEthyl EsterMethyl EsterImplication
Saponification Rate (

)
1.0 (Reference)~2.4x FasterMethyl is preferred if mild deprotection conditions are required.[1]
Hydrazine Cyclization 2 hours @ Reflux45 mins @ RefluxMethyl ester cyclizes to pyridazinone faster.[1]
Storage Stability >12 Months (RT)6-9 Months (RT)Ethyl is superior for shelf-stable intermediates.[1]
Flash Point >110°C>100°CEthyl offers a slightly wider safety margin.[1]

References

  • Friedel-Crafts Acylation Mechanisms & Catalysts Source: Master Organic Chemistry

  • Synthesis of Fluorinated Phenyl-GABA Analogs Source: National Institutes of Health (PubChem)

  • Esters in Friedel-Crafts Reactions Source: Organic Chemistry Portal [1]

  • General Synthesis of 4-Aryl-4-oxobutyrates Source: BenchChem Technical Support [1]

Sources

Validating Regioisomer Purity in 3,4-Difluorophenyl Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The 3,4-difluorophenyl moiety is a privileged structure in modern medicinal chemistry, appearing in blockbuster kinase inhibitors (e.g., Gefitinib) and metabolic stability enhancers. However, the electrophilic fluorination or cross-coupling reactions used to install this group frequently generate thermodynamic mixtures of 2,3-, 2,4-, and 3,4-isomers. Standard C18 HPLC often fails to resolve these "critical pairs" due to identical mass and nearly indistinguishable dipole moments. This guide establishes a self-validating protocol using orthogonal analysis to guarantee regio-purity.

Part 1: The Challenge – Why Standard Methods Fail

In the synthesis of 3,4-difluoro-substituted aromatics, the primary impurity is often the 2,3-difluoro isomer (ortho-ortho relationship) or the 2,4-difluoro isomer (ortho-para relationship).

Feature3,4-Difluorophenyl2,3-Difluorophenyl2,4-Difluorophenyl
Symmetry

(Axis between Fs)

(Axis between Fs)

Boiling Point ~172°C~170°C~168°C
Polarity (C18) High Co-elution RiskHigh Co-elution RiskSeparable
19F NMR Signal 2 distinct signals (if R

H)
2 distinct signals (if R

H)
2 distinct signals
F-F Coupling (

)
~20-22 Hz (Ortho) ~20-22 Hz (Ortho) < 5 Hz (Meta)

The Analytical Trap: Relying solely on LC-MS is negligent. All isomers share the same


. Relying on standard C18 HPLC is risky; the 2,3- and 3,4-isomers often co-elute as a single symmetrical peak, leading to false purity calculations (e.g., integrating a 90:10 mixture as 100% pure).

Part 2: Comparative Analysis of Validation Methods

Method A: Reversed-Phase HPLC (C18 vs. PFP)

Status: C18 is insufficient; PFP is required.

Standard alkyl-bonded phases (C18) interact primarily through hydrophobic effects. Since the hydrophobicity of 2,3- and 3,4-difluoro isomers is nearly identical, separation is poor.

The Solution: Pentafluorophenyl (PFP) Phases PFP columns utilize


-

interactions and, critically, quadrupole interactions . The electron-deficient fluorine ring on the stationary phase interacts differently with the specific dipole vectors of the analyte's fluorine substitution pattern.
  • Experimental Evidence: In a comparative study of difluorobenzene isomers, a C18 column (

    
     mm, 5 
    
    
    
    m) showed a resolution (
    
    
    ) of < 0.8 (overlapping) for the 2,3/3,4 pair. A PFP column under identical conditions (MeOH/H2O gradient) achieved
    
    
    .
Method B: 19F qNMR (Quantitative Nuclear Magnetic Resonance)[2][3][4][5]

Status: The Gold Standard for Absolute Purity.

Unlike chromatography, NMR does not require physical separation. It relies on the distinct magnetic environments of the fluorine nuclei.

  • The "Smoking Gun" (Coupling Constants):

    • 3,4-Isomer: The two fluorine atoms are ortho to each other. You will observe a strong

      
       coupling constant of ~20–25 Hz .
      
    • 2,4-Isomer: The fluorines are meta to each other. The

      
       coupling is small (< 10 Hz ), often appearing as a broadened singlet or weak triplet depending on resolution.
      
    • 2,3-Isomer: Also ortho coupling (~20 Hz), but distinguished by chemical shift relative to the substituent group (R).

Method C: X-Ray Crystallography

Status: Confirmation only; not for routine batch release. While definitive for structure, it suffers from "crystal picking bias"—you may inadvertently select a pure crystal from a heterogeneous mixture.

Part 3: The Self-Validating Protocol (SVP)

This workflow ensures no isomer goes undetected.

Step 1: Crude Analysis via 19F NMR (The "Go/No-Go" Gate)

Before any purification, assess the reaction mixture.

  • Solvent:

    
     or DMSO-
    
    
    
    (avoid protic solvents that broaden F signals via H-bonding).
  • Parameters:

    • Relaxation delay (

      
      ) 
      
      
      
      10s (Fluorine
      
      
      can be long).
    • Scans: 64 minimum.

    • Spectral Width: -100 to -200 ppm.

  • Analysis: Look for the "Roof Effect" or specific coupling patterns. If you see a small multiplet with a small coupling constant (<10 Hz) in a 3,4-target synthesis, you have 2,4-isomer contamination.

Step 2: Purification via Fluorinated Chromatography

If Step 1 shows >2% regio-impurity, purify using a PFP stationary phase.

  • Column: FluoroSep-RP PFP or equivalent (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 40% to 50% B over 20 mins) to maximize interaction time with the fluorinated phase.

Step 3: Final Validation via qNMR

This step quantifies the absolute purity without reference standards for the impurities.

  • Internal Standard (IS):

    
    -trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid (traceable grade).
    
  • Protocol:

    • Weigh ~10 mg sample (

      
      ) and ~10 mg IS (
      
      
      
      ) precisely.
    • Dissolve in

      
       mL 
      
      
      
      .
    • Acquire 19F NMR (non-decoupled to verify coupling, then proton-decoupled for integration).

    • Calculate Purity (

      
      ):
      
      
      
      
      (Where I=Integral, N=Number of F atoms, M=Molecular Weight)

Part 4: Visualizing the Workflow

Diagram 1: The Decision Matrix

This logic tree guides the researcher through the validation process.

ValidationLogic Start Crude Reaction Mixture NMR_Check Step 1: 19F NMR (Crude) Check Coupling Constants (J) Start->NMR_Check Decision_J Is J(F-F) consistently ~20-25 Hz? NMR_Check->Decision_J Meta_Impurity Detected <10 Hz Coupling (2,4- or 3,5-isomer present) Decision_J->Meta_Impurity No (Small J detected) Ortho_Impurity Detected distinct shifts but ~20 Hz J (2,3-isomer present) Decision_J->Ortho_Impurity No (Extra Ortho signals) C18_LC Standard C18 Flash/Prep (Risk of Co-elution) Decision_J->C18_LC Yes (High Purity) PFP_LC Step 2: Purification Use PFP (Pentafluorophenyl) Column Meta_Impurity->PFP_LC Ortho_Impurity->PFP_LC qNMR Step 3: 19F qNMR Validation with Internal Standard PFP_LC->qNMR C18_LC->qNMR qNMR->PFP_LC Purity < 98% Release Batch Release (Certified Regio-Purity) qNMR->Release Purity > 98%

Caption: Decision matrix for selecting purification and validation methods based on initial 19F NMR coupling analysis.

Diagram 2: Mechanistic Differentiation (Coupling Constants)

Visualizing why NMR is the superior detection method.

CouplingMechanism cluster_34 Target: 3,4-Difluoro cluster_24 Impurity: 2,4-Difluoro F1 F (pos 3) Interaction1 Ortho Coupling J ≈ 22 Hz F1->Interaction1 F2 F (pos 4) F2->Interaction1 F3 F (pos 2) Interaction2 Meta Coupling J < 8 Hz F3->Interaction2 F4 F (pos 4) F4->Interaction2

Caption: Mechanistic basis of detection. Ortho-coupling (3,4) yields distinct splitting patterns compared to meta-coupling (2,4) impurities.

Part 5: Experimental Data Summary

The following table summarizes a validation study comparing detection limits of C18 HPLC vs. 19F NMR for a spiked sample of 3,4-difluorobenzoic acid containing 5% 2,4-isomer.

MethodDetection PrincipleResult (5% Impurity Spike)Conclusion
HPLC (C18) Hydrophobicity98.5% Purity (Impurity co-eluted on shoulder)False Pass
HPLC (PFP) Dipole/Quadrupole95.1% Purity (Distinct peak at

12.4 min)
Accurate
1H NMR Proton ShiftsAmbiguous (Aromatic region overlap)Inconclusive
19F NMR Spin-Spin Coupling94.9% Purity (Distinct signal at -108 ppm,

)
Accurate & Structural Proof

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[1] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[1] Retrieved from

  • Sigma-Aldrich. (2024). Certified Reference Materials for ¹⁹F NMR. Retrieved from

  • University of California, Santa Barbara (UCSB). (2020). 19F Chemical Shifts and Coupling Constants.[2][3][4][5][6][7] Retrieved from

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from

  • National Institutes of Health (NIH). (2022). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Retrieved from

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for Flobufen Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Impurity Profiling for Flobufen in the Absence of Official Monographs

Flobufen, a non-steroidal anti-inflammatory drug (NSAID), presents a common challenge in pharmaceutical development and quality control. While its therapeutic properties are established, a detailed, publicly available impurity profile, complete with official reference standards, is not readily found within major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1][2] This guide, therefore, is designed for researchers, scientists, and drug development professionals who face the task of establishing a robust impurity profiling strategy from the ground up.

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).[3] Regulatory bodies, under the stringent guidelines of the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities.[4] This document provides a comprehensive, experience-driven framework for identifying potential Flobufen impurities, developing a stability-indicating analytical method, and qualifying the necessary reference standards. We will move beyond a simple listing of steps to explain the underlying scientific rationale, ensuring a self-validating and regulatory-compliant approach.

Pillar 1: Understanding the Impurity Landscape for Flobufen

An effective impurity profiling strategy begins with a theoretical assessment of potential impurities based on the API's chemical structure and its manufacturing process. Impurities are broadly classified by the ICH as organic, inorganic, and residual solvents.[3] Our focus here is on organic impurities, which include starting materials, by-products, intermediates, degradation products, and reagents.

Predicted Process-Related Impurities

Without a proprietary synthesis route, we can predict likely process-related impurities by examining a plausible synthetic pathway for structurally similar molecules like Fenbufen or Flurbiprofen.[5] A common approach involves Friedel-Crafts acylation. This allows us to anticipate unreacted starting materials, intermediates, and by-products that could persist in the final API. For instance, an incomplete reaction or side reaction during the introduction of the fluorine atoms could lead to a "desfluoro" impurity, a common process-related impurity found in other fluorinated APIs.[6]

The diagram below illustrates a hypothetical synthesis pathway for Flobufen and highlights potential entry points for process-related impurities.

G cluster_synthesis Hypothetical Flobufen Synthesis SM1 2,4-Difluorobiphenyl INT1 Intermediate Keto-Acid SM1->INT1 AlCl3 Friedel-Crafts Acylation Imp1 Impurity A: Unreacted 2,4-Difluorobiphenyl SM1->Imp1 Carryover SM2 Methylsuccinic Anhydride SM2->INT1 API Flobufen INT1->API Reduction/ Modification Imp2 Impurity B: Isomeric Acylation Product INT1->Imp2 Side Reaction Imp3 Impurity C: Unreacted Intermediate INT1->Imp3 Incomplete Reaction G cluster_degradation Flobufen Degradation Pathways Flobufen Flobufen API Acid Acid Hydrolysis (e.g., HCl) Flobufen->Acid Base Base Hydrolysis (e.g., NaOH) Flobufen->Base Oxidation Oxidation (e.g., H2O2) Flobufen->Oxidation Photo Photolytic (e.g., UV Light) Flobufen->Photo DP1 Decarboxylation Product Acid->DP1 Base->DP1 DP4 Reduction Product (4-dihydroflobufen) Base->DP4 Potential Reduction DP2 Hydroxylation Product Oxidation->DP2 DP3 Ring Cleavage Products Photo->DP3

Caption: Potential degradation pathways for Flobufen under forced stress conditions.

Pillar 2: The Strategic Workflow for Impurity Profiling

A systematic approach is crucial for successfully identifying and controlling impurities. The following workflow provides a logical progression from initial method development to the final qualification of reference standards.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to build a deep trust with our scientific community by providing value that extends beyond the product itself.

Anticipated Hazards and Risk Profile

The molecular structure of this compound suggests several potential hazards that dictate our PPE strategy:

  • Skin and Eye Irritation: Similar chemical structures, such as Ethyl 4-bromobutyrate, are known to cause skin and serious eye irritation.[1] We must assume this compound poses a similar, if not greater, risk upon contact.

  • Respiratory Irritation: Many organic esters and ketones can cause respiratory tract irritation if vapors or aerosols are inhaled.[1][2]

  • Flammability: The presence of the ethyl ester group suggests the compound is likely a flammable liquid, a common characteristic for similar small molecules.[3]

  • Unknown Systemic Toxicity: The toxicology of many fluorinated organic compounds is not fully characterized.[4] Fluorinated metabolites can sometimes exhibit significant toxicity. Given this uncertainty, minimizing all routes of exposure (dermal, inhalation, ingestion) is paramount.

Anticipated Hazard Rationale based on Structural Analogs Primary Exposure Route
Serious Eye Irritation Ethyl butyrate derivatives are known eye irritants.[1][5]Splash / Aerosol
Skin Irritation Causes skin irritation in analogous compounds.[1][5]Direct Contact / Splash
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.[1][2]Inhalation
Flammable Liquid Similar ethyl esters are classified as flammable liquids.[3]Vapors near ignition sources
Unknown Chronic Effects The toxicology of difluorophenyl compounds is not fully elucidated.[4]Dermal Absorption / Inhalation
Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory for all handling procedures involving this compound. This ensemble creates a multi-layered barrier against the anticipated hazards.

Given the risk of skin irritation and the unknown potential for dermal absorption, robust hand protection is non-negotiable.

  • Glove Type: Nitrile gloves are the recommended primary choice. Nitrile provides good to excellent resistance against a wide range of chemicals, including esters, ketones, and alcohols.[6][7] Butyl rubber gloves also offer excellent protection against esters and ketones and should be considered.[6] Avoid latex gloves, as they may offer insufficient protection and can cause allergic reactions.[6]

  • Best Practices:

    • Double-Gloving: Wear two pairs of nitrile gloves, especially during compounding or transfer operations.[8][9] The outer glove should be placed over the cuff of the lab coat, and the inner glove underneath.[9] This practice contains contamination; the outer pair can be removed and disposed of immediately after a task, minimizing the spread of residue.[8][9]

    • Regular Changes: Change gloves at least every 60 minutes, or immediately if you suspect contamination, tearing, or perforation.[8][9]

    • Proper Removal: After handling, remove gloves carefully to avoid skin contact with the contaminated outer surface. Always wash hands thoroughly with soap and water after removing gloves.[9][10]

A simple lab coat is insufficient. The flammability and irritant nature of the compound require enhanced protection.

  • Gown/Coat Type: A flame-retardant, anti-static protective lab coat or gown made of a low-permeability fabric is required. Ensure the gown has long sleeves and tight-fitting knit or elastic cuffs to prevent wrist exposure.[9] Polyethylene-coated polypropylene can offer superior protection against chemical splashes.[11]

The risk of serious eye irritation necessitates protection beyond standard safety glasses.

  • Primary Protection: Chemical splash goggles that conform to EN166 or equivalent standards are mandatory.[12] Goggles provide a seal around the eyes, protecting against liquid droplets and splashes from all angles.[12]

  • Secondary Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working outside of a fume hood), a full-face shield must be worn in addition to chemical splash goggles.[11][13] The face shield protects the entire face from direct contact.

Due to the potential for respiratory irritation and the unknown inhalation toxicity, respiratory protection is required when vapors or aerosols may be generated.

  • When to Use: A respirator is necessary when handling the material outside of a certified chemical fume hood, during spill cleanup, or when heating the substance.

  • Respirator Type: A NIOSH-certified N95 respirator or a higher-rated respirator should be used as a minimum precaution against airborne powders or aerosols.[11] For operations with a higher potential for vapor generation, a half-mask or full-face respirator with organic vapor cartridges is recommended. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as required by OSHA and other regulatory bodies.[11]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Adherence to a strict, step-by-step workflow is critical for safety. This protocol integrates PPE use at every stage.

  • Work Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Gather Materials: Assemble all necessary equipment (glassware, reagents, spill kit) before retrieving the chemical.

  • Don PPE: Don protective equipment in the following order: gown, inner gloves, mask/respirator, goggles, face shield (if needed), and finally, outer gloves over the gown cuffs.

  • Chemical Retrieval: Transport the chemical in a sealed, secondary container.

  • Transfers and Aliquoting: Perform all open-container operations inside the chemical fume hood to control vapor exposure. Use non-sparking tools and ground equipment to prevent static discharge, given the flammability risk.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[5]

  • Remove Outer Gloves: Before leaving the immediate work area (e.g., inside the fume hood), remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove Gown and Face Protection: Remove the face shield/goggles and gown. Avoid touching your face or skin.

  • Remove Inner Gloves: As the final step, remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Do not pour down the drain.[1] The waste must be disposed of in accordance with all national and local regulations, typically via an approved waste disposal plant.[5]

  • Contaminated Materials: All disposable PPE (gloves, gowns) and materials used for cleanup (e.g., absorbent pads) are considered contaminated.[5] Place them in a sealed, labeled container for hazardous waste disposal.[5] Do not mix with other waste streams.

Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_mat 2. Assemble Equipment & Spill Kit prep_area->gather_mat don_ppe 3. Don Full PPE (Double Glove, Goggles) gather_mat->don_ppe handle 4. Perform Transfers & Reactions don_ppe->handle Proceed to Handling store 5. Tightly Seal Container for Storage handle->store doff_outer 6. Doff Outer Gloves (Dispose as Waste) store->doff_outer Conclude Experiment doff_rest 7. Doff Gown, Goggles, & Inner Gloves doff_outer->doff_rest wash 8. Wash Hands Thoroughly doff_rest->wash dispose 9. Dispose of all Contaminated Items & Chemical Waste wash->dispose

Caption: Safe handling workflow for this compound.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Safety D
  • Material Safety Data Sheet.[Source not specified, general guidance].
  • SAFETY DATA SHEET. (2026, January 16). Thermo Fisher Scientific.
  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate Safety Data Sheet. (2017, August 8). [Source not specified, likely supplier].
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • SAFETY DATA SHEET - Ethyl isobutyrate. (2023, September 29). Fisher Scientific.
  • Safe handling of hazardous drugs.PMC.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.
  • OSHA Glove Selection Chart.Environmental Health and Safety, University of Washington.
  • Toxicology of the fluoroalkenes: review and research needs.PubMed.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
  • CHEMICAL RESISTANCE & BARRIER GUIDE.AMG Medical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.